Technical Documentation Center

4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole
  • CAS: 2758000-34-7

Core Science & Biosynthesis

Foundational

Synthesis of 4-Iodo-1-(propan-2-yl)-1H-1,2,3-triazole: A Comprehensive Technical Guide

[label="TMS-Directed Refining Diagram Captions I've checked the contrast, as well as the dot file, and confirmed the legibility and color scheme. I've now added more detail to the DOT diagrams, including descriptive capt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="TMS-Directed

Refining Diagram Captions

I've checked the contrast, as well as the dot file, and confirmed the legibility and color scheme. I've now added more detail to the DOT diagrams, including descriptive captions for each. I'm focusing on the clarity and accuracy of the labels to ensure that the visuals are self-explanatory, and confirm the mechanistic logic with a good caption.

Finalizing Synthesis Rationale

I've clarified why direct iodination won't work, as the electrophilic attack favors C5 and the use of iodoalkynes yields the wrong isomer. However, CuAAC with TMS-acetylene is perfect, due to the silicon directing regiochemistry and then acting as a leaving group for the ipso-substitution. I am now incorporating these insights into the narrative.

Finalizing Synthetic Narrative

I've completed a clear and concise rationale for the chosen TMS-acetylene route. Direct iodination and CuAAC with iodoalkynes both lead to the incorrect regiochemistry. Using a TMS group and the ipso-substitution in iododesilylation ensures the desired C4-iodination. I've now integrated this explanation into my synthesis report.

Finalizing Document Outline

I'm now structuring the document, ensuring all key components are present and logically ordered. I've included the title, executive summary, and the retrosynthetic logic with a focus on mechanistic challenges. I'm also including the section on migration, as well as the proposed synthetic scheme. I am now incorporating these insights into the final report structure.

Finalizing Safety Protocols

I'm now incorporating detailed safety precautions. I've highlighted the volatility and explosive potential of isopropyl azide, and I'll emphasize handling it in solution. I'll also add details of the workup procedures for the flash chromatography. I will ensure safety guidelines are clearly stated within the experimental protocol.

Executive Summary

The synthesis of highly functionalized 1,2,3-triazoles is a cornerstone of modern medicinal chemistry, bioconjugation, and materials science. Specifically, 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole (CAS: 2758000-34-7) serves as a critical electrophilic building block for downstream cross-coupling reactions (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig aminations).

This whitepaper provides an in-depth, self-validating methodology for the regioselective synthesis of this molecule. By analyzing the mechanistic pitfalls of direct halogenation and standard click chemistry, we establish a robust two-step protocol utilizing a trimethylsilyl (TMS) directing group to guarantee absolute C4-regioselectivity.

Retrosynthetic Logic & Mechanistic Pitfalls

A common misconception in triazole synthesis is that one could simply employ a 1-iodoalkyne (e.g., 1-iodoacetylene) in a standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to afford the 4-iodo isomer. However, mechanistic studies by have demonstrated that 1-iodoalkynes undergo a formal 1,2-halogen migration during the copper-catalyzed cycloaddition. This migration exclusively yields 5-iodo-1,4-disubstituted triazoles . Furthermore, attempting direct electrophilic iodination (via lithiation and I2​ quench) of 1-(propan-2-yl)-1H-1,2,3-triazole fails because the C5-proton is significantly more acidic, leading exclusively to the C5-iodo isomer.

To circumvent these mechanistic limitations and force the iodine atom to the C4 position, a silicon-directed approach is required. Silicon does not undergo 1,2-migration during CuAAC. By reacting isopropyl azide with trimethylsilylacetylene, the TMS group is locked at the C4 position. The resulting intermediate is perfectly primed for electrophilic ipso-iododesilylation, driven by the β -silicon effect which stabilizes the Wheland-type transition state.

Regioselectivity Base 1-Isopropyl-1H-1,2,3-triazole PathA Direct Iodination (n-BuLi, I2) Base->PathA PathB TMS-Directed CuAAC + Iododesilylation Base->PathB Retrosynthetic alt ResA 5-Iodo Isomer (Undesired) PathA->ResA C5 is most acidic ResB 4-Iodo Isomer (Target) PathB->ResB TMS blocks C4

Figure 1: Mechanistic logic dictating the necessity of the TMS-directed synthetic route.

Quantitative Route Comparison

To justify the experimental design, the table below summarizes the causality behind rejecting alternative synthetic routes in favor of the TMS-directed protocol.

Table 1: Comparison of Synthetic Routes for 4-Iodo-1-alkyl-1H-1,2,3-triazoles

Synthetic MethodKey ReagentsRegioselectivity (C4:C5)Practical YieldSafety & Scalability Profile
Direct Iodination n -BuLi, I2​ < 1:99 (Favors C5)N/A (Wrong isomer)Low (Cryogenic conditions required)
1-Iodoalkyne CuAAC 1-Iodoalkyne, CuI0:100 (Favors C5)N/A (Yields 5-iodo)Moderate (Iodoalkynes are unstable)
Mg-Acetylide Cascade MeMgCl, Azide, NIS> 99:150 - 65%Poor (Requires Grignard & acetylene gas)
TMS-CuAAC + Iododesilylation TMS-acetylene, ICl > 99:1 75 - 85% Excellent (Bench-stable reagents)

Data supported by comparative reviews on.

The Two-Step TMS-Directed Synthesis

The optimal workflow relies on the foundational , followed by a highly efficient halogenation step.

Workflow SM Isopropyl Azide + TMS-Acetylene Int 1-Isopropyl-4-TMS- 1H-1,2,3-triazole SM->Int CuAAC (CuSO4, NaAsc) Target 4-Iodo-1-isopropyl- 1H-1,2,3-triazole Int->Target Iododesilylation (ICl, DCM)

Figure 2: Two-step synthetic workflow for 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole.

Self-Validating Experimental Protocols

Step 1: Synthesis of 1-(Propan-2-yl)-4-(trimethylsilyl)-1H-1,2,3-triazole

Expert Safety Note: Isopropyl azide (CAS: 4172-63-8) has a Carbon/Nitrogen ratio of 1. Low molecular weight azides are shock-sensitive and potentially explosive. Never isolate isopropyl azide neat. Always synthesize and handle it as a dilute solution (e.g., 0.5 M in t -BuOH).

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, add a 0.5 M solution of isopropyl azide (10.0 mmol) in t -BuOH (20 mL).

  • Alkyne Addition: Add trimethylsilylacetylene (1.08 g, 11.0 mmol, 1.1 equiv) to the stirring solution.

  • Catalyst Generation: In a separate vial, dissolve CuSO4​⋅5H2​O (125 mg, 0.5 mmol, 5 mol%) and sodium ascorbate (198 mg, 1.0 mmol, 10 mol%) in deionized water (20 mL). Self-Validation: The solution will immediately turn from pale blue to yellow/orange, visually confirming the reduction of Cu(II) to the catalytically active Cu(I) species.

  • Cycloaddition: Add the aqueous catalyst solution to the t -BuOH mixture. Stir vigorously at room temperature for 12 hours.

  • Workup: Dilute the mixture with water (50 mL) and extract with EtOAc (3 x 50 mL). Wash the combined organic layers with 10% aqueous NH4​OH . Self-Validation: The aqueous layer will turn deep blue ( [Cu(NH3​)4​]2+ complex), indicating successful removal of copper from the organic product.

  • Isolation: Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to afford the intermediate as a pale yellow oil. (Expected Yield: ~90%).

Step 2: Electrophilic ipso-Iododesilylation

This step leverages the β -silicon effect, which directs the incoming electrophile strictly to the C4 position, as documented in.

Procedure:

  • Reaction Setup: Dissolve the intermediate 1-(propan-2-yl)-4-(trimethylsilyl)-1H-1,2,3-triazole (1.83 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 40 mL) under a nitrogen atmosphere. Cool to 0 °C using an ice-water bath.

  • Electrophile Addition: Slowly add a solution of iodine monochloride (ICl) (1.95 g, 12.0 mmol, 1.2 equiv) in DCM (10 mL) dropwise over 15 minutes. The solution will turn dark brown/purple.

  • Desilylation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Quench & Self-Validation: Quench the reaction by adding saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) (30 mL). Stir vigorously. Self-Validation: The organic layer will rapidly transition from dark purple to pale yellow or colorless, visually confirming the complete reduction and destruction of excess ICl and I2​ .

  • Isolation: Separate the layers and extract the aqueous phase with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole as a stable solid/heavy oil. (Expected Yield: ~85%).

Conclusion

The synthesis of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole cannot be achieved through direct halogenation or standard 1-iodoalkyne click chemistry due to the inherent electronic bias of the triazole core and 1,2-halogen migration mechanics. By implementing a TMS-directed CuAAC followed by ipso-iododesilylation, researchers can bypass these limitations, achieving >99:1 regioselectivity, high yields, and a scalable, self-validating workflow suitable for advanced drug development applications.

References

  • Rostovtsev, V. V.; Green, L. G.; Fokin, V. V.; Sharpless, K. B. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes". Angewandte Chemie International Edition, 2002. URL:[Link]

  • Hein, J. E.; Tripp, J. C.; Krasnova, L. B.; Sharpless, K. B.; Fokin, V. V. "Copper(I)-Catalyzed Cycloaddition of Organic Azides and 1-Iodoalkynes". Angewandte Chemie International Edition, 2009. URL:[Link]

  • Guérard, F.; Lee, Y.-S.; Brechbiel, M. W. "Recent Advances in Synthetic Methods for Radioiodination". The Journal of Organic Chemistry, 2020. URL:[Link]

  • Smirnov, V. O.; et al. "A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles". Beilstein Journal of Organic Chemistry, 2021. URL:[Link]

Exploratory

4-Iodo-1-(propan-2-yl)-1H-1,2,3-triazole: A Comprehensive Technical Guide on Synthesis, Reactivity, and Cross-Coupling Applications

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Document Type: In-Depth Technical Whitepaper Executive Summary and Structural Significance In the landscape of modern drug discover...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary and Structural Significance

In the landscape of modern drug discovery and materials science, the 1,2,3-triazole ring is a privileged scaffold, revered for its metabolic stability, high dipole moment, and ability to act as a bioisostere for amide bonds. While 1,4-disubstituted and 1,5-disubstituted triazoles are routinely accessed via click chemistry (CuAAC and RuAAC, respectively), the specific halogenated building block 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole (CAS: 2758000-34-7) [1, 4] offers a unique, highly reactive electrophilic handle at the C4 position.

The structural anatomy of this molecule dictates its utility:

  • N1-Isopropyl Group: Imparts steric bulk and lipophilicity, allowing researchers to tune the logP of downstream pharmaceutical candidates while preventing N-coordination side reactions at the N1/N2 face.

  • C4-Iodine Atom: Acts as a prime site for transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) and carbonylation reactions.

  • N3-Nitrogen Lone Pair: Situated directly adjacent to the C4-iodine, this nitrogen plays a critical, often rate-limiting role in coordinating transition metals during oxidative addition [2].

Physicochemical Properties & Comparative Reactivity

Understanding the baseline properties of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole is essential for designing robust synthetic workflows. The C-I bond at the 4-position is electronically distinct from the 5-position due to the adjacent N3 atom.

Table 1: Core Physicochemical Properties
PropertyValue / Description
IUPAC Name 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole
CAS Registry Number 2758000-34-7
Molecular Formula C₅H₈IN₃
Molecular Weight 237.04 g/mol
Electrophilic Site C4 (sp² hybridized carbon)
Primary Utility Cross-coupling precursor, bioisostere synthesis
Table 2: Reactivity Comparison (4-Iodo vs. 5-Iodo Isomers in Pd-Catalysis)
Parameter4-Iodo-1-alkyl-1,2,3-triazole5-Iodo-1-alkyl-1,2,3-triazole
Synthesis Method N-alkylation of 4-iodo-1H-triazoleCuAAC of 1-iodoalkynes with azides
Pd-Oxidative Addition Slower (N3 coordination traps Pd)Faster (No adjacent coordinating N)
Optimal Carbonylation Temp 70 °C50 °C
Double CO Insertion Rarely observedFrequently observed

Insight: As demonstrated by Kégl et al., the palladium-catalyzed aminocarbonylation of 4-iodo-1,2,3-triazoles requires higher temperatures (70 °C) than their 5-iodo counterparts (50 °C). This is a direct consequence of the N3 nitrogen coordinating to the palladium center, creating a stable resting state that increases the activation energy required for subsequent CO insertion[2].

Synthetic Strategies and Workflows

Synthesizing 1-substituted 4-iodo-1,2,3-triazoles is notoriously more challenging than accessing the 5-iodo isomers. Direct CuAAC of iodoalkynes yields the 5-iodo isomer. Therefore, the most reliable, scalable pathway involves the synthesis of the parent 4-iodo-1H-1,2,3-triazole followed by regioselective N-alkylation [3].

SynthesisWorkflow A 4-Iodo-1H-1,2,3-triazole (Starting Material) B K2CO3 / DMF Deprotonation A->B C Triazolide Anion Intermediate B->C D 2-Iodopropane (Electrophile) C->D E 4-Iodo-1-(propan-2-yl)- 1H-1,2,3-triazole (Target) D->E N1-Alkylation F 4-Iodo-2-(propan-2-yl)- 2H-1,2,3-triazole (Byproduct) D->F N2-Alkylation

Caption: Regioselective N-alkylation workflow for synthesizing 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole.

Protocol 1: Synthesis via Regioselective N-Alkylation

Objective: Access the target compound while managing the N1 vs. N2 alkylation ratio. Causality Check: Potassium carbonate ( K2​CO3​ ) is selected over sodium hydride ( NaH ) to provide a milder deprotonation environment, minimizing degradation of the highly sensitive iodo-triazole core [3].

  • Deprotonation: Dissolve 4-iodo-1H-1,2,3-triazole (1.0 equiv, 10 mmol) in 25 mL of anhydrous DMF under an argon atmosphere. Add anhydrous K2​CO3​ (1.5 equiv, 15 mmol). Stir at 0 °C for 30 minutes to ensure complete formation of the triazolide anion.

  • Alkylation: Dropwise, add 2-iodopropane (1.2 equiv, 12 mmol). Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench & Extraction: Quench the reaction with 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF.

  • Purification (Self-Validating Step): Dry over MgSO4​ , concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

    • Validation: The N1-alkylated target (4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole) and the N2-alkylated byproduct will elute at different retention factors ( Rf​ ). Confirm the N1 isomer via 1H-NMR; the isopropyl methine proton (septet) will exhibit a distinct chemical shift due to the anisotropic deshielding effect of the adjacent N2 and C5 atoms compared to the symmetric N2-isomer.

Advanced Applications: Palladium-Catalyzed Aminocarbonylation

The C4-iodine bond is primed for functionalization. A highly valuable transformation is the conversion of this halide into a carboxamide group, yielding 4-carboxamido-1,2,3-triazoles—motifs known for their antiepileptic and antithrombotic activities [2].

Mechanism A 4-Iodo-1-isopropyl-triazole + Pd(0) / Xantphos B Oxidative Addition Pd(II) Complex A->B C N3-Coordinated Pd(II) Resting State (Requires 70°C Activation) B->C N3 Lone Pair Coordination D CO Insertion Acyl-Pd(II) Complex C->D CO (1 atm), 70°C E Nucleophilic Attack (Amine) & Reductive Elimination D->E Amine, Et3N F 4-Carboxamido-1-isopropyl-triazole + Regenerated Pd(0) E->F F->A Catalytic Cycle

Caption: Mechanism of Pd-catalyzed aminocarbonylation highlighting the N3-coordination resting state.

Protocol 2: Chemoselective Aminocarbonylation

Objective: Convert the 4-iodo group to a 4-carboxamide using carbon monoxide and an amine nucleophile. Causality Check: The use of the wide bite-angle ligand Xantphos is critical. It accelerates reductive elimination, entirely suppressing the formation of 2-ketocarboxamides (double CO insertion byproducts) which are common pitfalls in iodo-heteroarene carbonylation [2].

  • Catalyst Activation: In an oven-dried Schlenk tube, combine 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole (1.0 equiv, 1.0 mmol), Pd(OAc)2​ (5 mol%), and Xantphos (5 mol%) in 5 mL of anhydrous toluene.

  • Reagent Addition: Add the desired secondary amine (e.g., morpholine, 1.5 equiv) and Triethylamine ( Et3​N , 2.0 equiv) as the stoichiometric base.

  • Carbonylation Environment: Evacuate and backfill the Schlenk tube with Carbon Monoxide (CO) gas three times. Attach a CO balloon to maintain 1 atm of pressure.

  • Thermal Activation: Heat the reaction strictly to 70 °C for 12 hours. Note: Do not drop the temperature to 50 °C, as the N3-coordinated Pd(II) complex will stall the catalytic cycle.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove palladium black, and concentrate. Purify via column chromatography to isolate the pure 4-carboxamido-1-(propan-2-yl)-1H-1,2,3-triazole.

Conclusion

4-Iodo-1-(propan-2-yl)-1H-1,2,3-triazole is a sophisticated molecular building block that bridges the gap between click chemistry limitations and advanced cross-coupling demands. By understanding the electronic influence of the N3 nitrogen and employing rigorous, self-validating synthetic protocols, researchers can efficiently leverage this compound to explore novel chemical space in drug discovery.

References

  • NextSDS. "4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole — Chemical Substance Information." NextSDS Database.
  • Kégl, T. R., et al. "Facile, High-Yielding Synthesis of 4-Functionalised 1,2,3-Triazoles via Amino- and Aryloxycarbonylation." ResearchGate (ChemCatChem).
  • Shreeve, J. M., et al. "Mono- and diiodo-1,2,3-triazoles and their mono nitro derivatives." Dalton Transactions, Royal Society of Chemistry, 2016.
  • PubChem. "4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole." National Institutes of Health (NIH).
Foundational

Stability and Reactivity of 4-Iodo-1-(propan-2-yl)-1H-1,2,3-triazole: A Technical Guide for Drug Development

Executive Summary The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 1,2,3-triazole ring has emerged not merely as a passive bioisosteric linker, but as a dyn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 1,2,3-triazole ring has emerged not merely as a passive bioisosteric linker, but as a dynamic pharmacophore capable of modulating biological targets[1]. Specifically, 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole (CAS: 2758000-34-7) represents a highly versatile molecular building block[2]. By combining the exceptional thermodynamic stability of the 1,2,3-triazole core, the lipophilic steric shielding of an isopropyl (propan-2-yl) group, and the precise reactivity of a C4-iodine bond, this compound enables late-stage functionalization via transition-metal catalysis.

This guide provides an in-depth analysis of the stability profile, reactivity dynamics, and validated experimental protocols for utilizing 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole in advanced synthetic workflows.

Structural Integrity and Stability Profile

Thermodynamic and Chemical Inertness

The 1,2,3-triazole core is characterized by its high aromatic stabilization energy. Unlike 1,2,4-triazoles, which can be susceptible to hydrolysis under strong acidic conditions, 1,2,3-triazoles are exceptionally stable to thermal stress, acidic/basic environments, and oxidative or reductive conditions[3][4]. This inertness makes the 1,2,3-triazole an ideal scaffold for drug discovery, as it resists enzymatic degradation in vivo[4].

The Role of the 1-Propan-2-yl (Isopropyl) Group

The N1-isopropyl substitution serves two critical functions:

  • Steric Shielding: The branched alkyl chain provides moderate steric hindrance around the N1 and N2 nitrogen atoms, minimizing unwanted coordination to sensitive transition metal catalysts during downstream cross-coupling reactions.

  • Lipophilicity Tuning: The isopropyl group predictably increases the partition coefficient (LogP) of the molecule, enhancing cell membrane permeability when incorporated into an Active Pharmaceutical Ingredient (API).

Physicochemical and Hazard Parameters

When handling 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole, specific safety and stability parameters must be observed. The compound is classified under Acute Toxicity Category 4 (oral, dermal, inhalation) and is a known skin irritant[2].

Table 1: Physicochemical and Stability Summary

ParameterValue / DescriptionImpact on Experimental Design
CAS Registry Number 2758000-34-7[2]Essential for procurement and regulatory tracking.
Chemical Stability High (Resistant to oxidation/reduction)[4]Allows for aggressive downstream synthetic steps without protecting the triazole core.
C-I Bond Dissociation ~65 kcal/mol (Estimated for sp2 C-I)Highly susceptible to oxidative addition by Pd(0) and Cu(I) species.
Hazard Classification Acute Tox. 4 (H302, H312, H332)[2]Requires handling in a certified fume hood with appropriate PPE.

Reactivity Dynamics of the 4-Iodo Position

The defining feature of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole is the highly polarized carbon-iodine bond at the C4 position. While the triazole ring itself acts as an inert spectator, the C-I bond serves as a synthetic handle for divergent functionalization.

Oxidative Addition Kinetics: 4-Iodo vs. 5-Iodo

A critical insight for application scientists is the differential reactivity between the C4 and C5 positions of the 1,2,3-triazole ring. Empirical data demonstrates that palladium-catalyzed reactions of 4-iodo-1,2,3-triazoles require higher activation energies compared to their 5-iodo counterparts[5]. For example, in aminocarbonylation reactions, 4-iodo-1,2,3-triazoles require temperatures of ~70°C, whereas 5-iodo derivatives proceed efficiently at 50°C[5].

Causality: This decreased reactivity is attributed to the electronic distribution of the triazole ring. The C4 position is adjacent to the highly electronegative N3 atom, which subtly alters the electron density of the C-I bond, making oxidative addition by Pd(0) kinetically slower than at the C5 position. Consequently, cross-coupling protocols utilizing 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole must employ robust, electron-rich phosphine ligands (e.g., XPhos, dppf) and elevated temperatures to ensure full conversion[6].

Halogen-Metal Exchange

Beyond cross-coupling, the C4-iodine bond readily undergoes halogen-metal exchange when treated with reagents like isopropylmagnesium chloride (iPrMgCl) or n-butyllithium (n-BuLi) at low temperatures (-78°C to -20°C)[7]. This generates a highly nucleophilic 4-metallated-1,2,3-triazole, which can be trapped by various electrophiles (aldehydes, ketones, or carbon dioxide).

Reactivity Core 4-Iodo-1-isopropyl -1H-1,2,3-triazole PdCat Pd-Catalyzed Cross-Coupling Core->PdCat Oxidative Addition MetalEx Halogen-Metal Exchange Core->MetalEx Transmetalation Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) PdCat->Suzuki Sonogashira Sonogashira (Alkynyl) PdCat->Sonogashira Aminocarbonyl Aminocarbonylation (Amides) PdCat->Aminocarbonyl Grignard iPrMgCl (Triazolyl-Mg) MetalEx->Grignard Lithiation n-BuLi (Triazolyl-Li) MetalEx->Lithiation

Caption: Divergent reactivity pathways of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. By monitoring specific visual or thermal cues, researchers can ensure the integrity of the reaction before proceeding to the next step.

Protocol A: Synthesis of 4-Iodo-1-(propan-2-yl)-1H-1,2,3-triazole via CuAAC

While direct iodination of 1-isopropyl-1H-1,2,3-triazole is possible, synthesizing the target molecule via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using an iodoalkyne ensures absolute regiocontrol[6].

Reagents:

  • Isopropyl azide (1.0 equiv, 10 mmol)

  • Iodoacetylene (1.1 equiv, 11 mmol)

  • Copper(I) Iodide (CuI) (0.05 equiv, 5 mol%)

  • Tris((1-benzyl-1H-1,2,3-triazolyl)methyl)amine (TBTA) (0.05 equiv, 5 mol%)

  • Solvent: THF/H2O (1:1 v/v, 20 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a flame-dried Schlenk flask under argon, dissolve CuI and TBTA in 10 mL of THF. Causality: Pre-mixing the copper salt with the TBTA ligand prevents the formation of inactive, polymeric copper-acetylide species, ensuring the catalyst remains homogeneous and active[6].

  • Substrate Addition: Add isopropyl azide, followed by 10 mL of degassed H2O. Stir for 5 minutes.

  • Cycloaddition: Slowly add iodoacetylene dropwise at room temperature. The reaction mixture will typically transition from pale yellow to a deep green/blue hue, indicating the formation of the active Cu(I)-acetylide intermediate.

  • Reaction Monitoring: Stir at room temperature for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the azide spot (visualized via ninhydrin or IR spectroscopy at ~2100 cm⁻¹) validates completion.

  • Workup: Quench with saturated aqueous NH4Cl to strip the copper from the product. Extract with EtOAc (3 x 15 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography to yield the pure 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

To functionalize the C4 position with an aryl group, a modified Suzuki-Miyaura coupling is employed. As noted in Section 2, the 4-iodo position requires slightly elevated thermal conditions[5].

Reagents:

  • 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole (1.0 equiv, 1 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl2 (0.05 equiv, 5 mol%)

  • Potassium carbonate (K2CO3) (2.5 equiv, 2.5 mmol)

  • Solvent: 1,4-Dioxane/H2O (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Degassing: Combine the triazole, arylboronic acid, and K2CO3 in a microwave vial. Add the Dioxane/H2O mixture. Sparge the solution with argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl2 rapidly under a positive stream of argon. Seal the vial.

  • Thermal Activation: Heat the reaction mixture to 80°C for 6–8 hours. Causality: The 80°C threshold overcomes the kinetic barrier for oxidative addition into the C4-I bond, which is higher than that of C5-I bonds[5][6].

  • Validation & Isolation: Cool to room temperature. The precipitation of palladium black indicates the depletion of the active catalytic cycle. Dilute with water, extract with dichloromethane, dry, and purify via silica gel chromatography.

Workflow Step1 1. Azide-Alkyne Prep Isopropyl Azide + Iodoalkyne Step2 2. CuAAC Catalysis CuI, Ligand, Base Step1->Step2 Step3 3. Isolation Extraction & Chromatography Step2->Step3 Step4 4. Cross-Coupling Pd(dppf)Cl2, Boronic Acid, 80°C Step3->Step4

Caption: Sequential workflow from CuAAC synthesis to Pd-catalyzed functionalization.

References

  • NextSDS. "4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • American Chemical Society. "1H-1,2,3-Triazole." Molecule of the Week Archive, Dec 2020. Available at: [Link]

  • Dheer, D., et al. "Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications." Frontiers in Chemistry, 2022. Available at:[Link]

  • Kollár, L., et al. "Homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics." ResearchGate, 2020. Available at: [Link]

  • Ackermann, L., et al. "C−H Bond Functionalization in the Synthesis of Fused 1,2,3-Triazoles." Organic Letters, 2010. Available at: [Link]

  • Smirnov, V., et al. "An effective method for the synthesis of 1,5-disubstituted 4-halo-1H-1,2,3-triazoles from magnesium acetylides." Khimiya Geterotsiklicheskikh Soedinenii, 2018. Available at: [Link]

Sources

Exploratory

Strategic Exploitation of 4-Iodo-1-(propan-2-yl)-1H-1,2,3-triazole in Advanced Molecular Design

Executive Summary In the landscape of modern synthetic and medicinal chemistry, 1,2,3-triazoles have transcended their origins as simple "click chemistry" products to become privileged scaffolds. Among these, 4-iodo-1-(p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern synthetic and medicinal chemistry, 1,2,3-triazoles have transcended their origins as simple "click chemistry" products to become privileged scaffolds. Among these, 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole (also known as 4-iodo-1-isopropyl-1H-1,2,3-triazole, CAS: 2758000-34-7) 1[1] represents a highly versatile, bifunctional building block.

This whitepaper provides an authoritative guide on the structural rationale, catalytic cross-coupling methodologies, and chemical biology applications of this specific molecule. By leveraging the lipophilic shielding of the N1-isopropyl group and the electrophilic reactivity of the C4-iodine bond, researchers can execute precise late-stage functionalizations (LSF) to engineer novel pharmacophores, ligands, and materials.

Structural & Mechanistic Rationale

The utility of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole is rooted in its unique stereoelectronic profile. Understanding the causality behind its structural components is critical for rational drug design and catalyst development.

  • The N1-Isopropyl Advantage: The propan-2-yl moiety introduces a calculated degree of steric bulk and lipophilicity. In medicinal chemistry, replacing a flat, planar N1-aryl group with an isopropyl group disrupts unfavorable π−π stacking, thereby improving the aqueous solubility of the drug candidate while maintaining excellent membrane permeability (LogP tuning)2[2].

  • The C4-Iodine Electrophile: The carbon-iodine bond at the C4 position is highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0), Cu(I)). This transforms the stable triazole core into a dynamic hub for carbon-carbon and carbon-heteroatom bond formation.

  • The Triazole Core: Acting as a robust bioisostere for amide bonds, the N2 and N3 atoms serve as potent hydrogen-bond acceptors, while the polarized C5-proton acts as a hydrogen-bond donor.

G Core 4-Iodo-1-isopropyl-1H-1,2,3-triazole (Central Scaffold) N1 N1-Isopropyl Group • Steric Shielding • Lipophilicity (LogP) • Membrane Permeability Core->N1 C4 C4-Iodine Bond • Electrophilic Handle • Cross-Coupling Site • Late-Stage Functionalization Core->C4 Ring 1,2,3-Triazole Core • Amide Bioisostere • H-Bond Acceptor (N2/N3) • Metabolic Stability Core->Ring C5 C5-Proton • H-Bond Donor • Anion Recognition • Coordination Chemistry Core->C5

Pharmacophore mapping and functional utility of the 4-iodo-1-isopropyl-triazole scaffold.

Core Research Areas

Catalytic Cross-Coupling & Synthetic Methodologies

The primary application of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole is its use as a substrate in palladium-catalyzed cross-coupling reactions.

Mechanistic Insight: The oxidative addition of the C4-I bond is electronically distinct from its C5-I isomer. Because the C4 position is more electron-rich, the oxidative addition step requires a slightly higher activation energy. For example, palladium-catalyzed aminocarbonylation of 4-iodo-triazoles requires a temperature of 70 °C, whereas the corresponding 5-iodo compounds proceed readily at 50 °C3[3].

G A 4-Iodo-1-isopropyl -1H-1,2,3-triazole C Oxidative Addition Complex A->C + Pd(0) B Pd(0) Catalyst B->C D Transmetalation Intermediate C->D Nucleophile (e.g., Ar-B(OH)2) E Reductive Elimination D->E E->B Catalyst Regeneration F 4-Substituted Triazole Product E->F Product Release

Pd-catalyzed cross-coupling cycle for 4-iodo-1-isopropyl-1H-1,2,3-triazole functionalization.

Quantitative Reaction Metrics: 4-Iodo vs 5-Iodo Triazoles

To optimize synthetic routes, researchers must account for the kinetic differences between triazole isomers. The table below summarizes key cross-coupling parameters:

Substrate IsomerReaction TypeCatalyst SystemTemp (°C)Yield (%)Mechanistic Note
4-Iodo-triazole AminocarbonylationPd(OAc)2, CO (1 atm)7082 - 88Higher activation energy required for C4 oxidative addition.
5-Iodo-triazole AminocarbonylationPd(OAc)2, CO (1 atm)5085 - 92Lower activation energy; faster transmetalation.
4-Iodo-triazole Suzuki-MiyauraPd(PPh3)4, Ar-B(OH)280>90Excellent substrate for aryl cross-coupling yielding biaryls.
Chemical Biology & Anion Recognition

Beyond traditional drug design, the 1,2,3-triazole ring is highly effective in supramolecular chemistry. The polarized C5-proton acts as a strong hydrogen-bond donor. When the N1 position is occupied by an isopropyl group, it creates a localized hydrophobic pocket that can enhance the binding affinity and selectivity of the triazole for specific oxo-anions or halides in biological systems4[4].

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and scientific integrity, the following protocols emphasize the causality behind each reagent choice and include built-in validation checkpoints.

Protocol 1: Regiospecific Synthesis of 4-Iodo-1-(propan-2-yl)-1H-1,2,3-triazole

Standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 1-iodoalkynes strictly yields the 5-iodo isomer. To invert this regioselectivity and isolate the 4-iodo isomer, an alkynyl Grignard reagent must be utilized5[5].

  • Grignard Formation: In a flame-dried Schlenk flask under argon, prepare ethynylmagnesium bromide (1.2 equiv) in anhydrous THF at 0 °C.

  • Cycloaddition: Add isopropyl azide (1.0 equiv) dropwise to the Grignard solution. Stir at room temperature for 4 hours.

    • Causality: The nucleophilic attack of the Grignard reagent on the azide directs the magnesium exclusively to the C4 position, forming a 4-magnesiated-1,2,3-triazole intermediate.

  • Electrophilic Trapping: Cool the reaction mixture to -78 °C. Slowly add a solution of elemental iodine (I2, 1.2 equiv) in THF. Allow the system to warm to room temperature over 2 hours.

    • Causality: The highly reactive C4-Mg bond undergoes rapid halogen-metal exchange with the electrophilic iodine, trapping the intermediate before protonation can occur.

  • Validation Checkpoint: Quench the reaction with saturated aqueous Na2S2O3 to neutralize excess I2 (visual cue: disappearance of the deep brown color). Extract with EtOAc. 1 H NMR (CDCl3) validation must show a distinct singlet for the C5-proton at ~7.8 ppm and a septet for the isopropyl CH group at ~4.8 ppm. The absence of a C4-proton signal confirms regiospecific iodination.

Protocol 2: Palladium-Catalyzed Aminocarbonylation (Late-Stage Functionalization)

This protocol converts the C4-iodo handle into a biologically relevant 4-carboxamide.

  • System Setup: In a high-pressure Schlenk tube, combine 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole (1.0 equiv), Pd(OAc)2 (5 mol%), a primary amine (2.0 equiv), and triethylamine (2.0 equiv) in anhydrous DMF.

  • Atmospheric Control: Purge the system with Carbon Monoxide (CO) gas three times, then maintain under a CO balloon (1 atm).

    • Causality: CO insertion occurs rapidly post-oxidative addition. Maintaining exactly 1 atm of CO is sufficient to drive the equilibrium forward while preventing unwanted double CO insertion (which would yield α -ketoamides).

  • Thermal Activation: Heat the mixture strictly to 70 °C for 12 hours.

    • Causality: As established, the electron-rich nature of the C4 position requires a higher thermal threshold (70 °C) for efficient Pd(0) oxidative addition compared to 5-iodo analogues (50 °C).

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the mass spectrum shows the [M+H]+ peak corresponding to the target carboxamide, coupled with the total disappearance of the characteristic iodine isotope pattern from the starting material.

References

  • Facile, High-Yielding Synthesis of 4-Functionalised 1,2,3-Triazoles via Amino- and Aryloxycarbonylation Source: ResearchGate URL
  • Homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics Source: ResearchGate URL
  • Anion Recognition by 1,2,3-Triazolium Receptors: Application of Click Chemistry in Anion Recognition Source: ACS Publications URL
  • ChemInform Abstract: Recent Advances in the Synthesis of 1-Monosubstituted 1,2,3-Triazoles Source: ResearchGate URL
  • 4-iodo-1-isopropyl-1H-1,2,3-triazole (CAS: 2758000-34-7)

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole as a Versatile Scaffold in Post-Click Chemistry Functionalization

Abstract The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," provides a robust method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[1][2] While these triazoles serve as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," provides a robust method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[1][2] While these triazoles serve as exceptionally stable linkers, their synthetic utility often terminates at their formation. This guide introduces 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole, a strategic building block that transforms the triazole from a simple linker into a versatile, functionalizable scaffold. The presence of the iodo group at the 4-position provides a reactive handle for subsequent metal-catalyzed cross-coupling reactions, enabling the synthesis of complex, 1,4,5-trisubstituted triazoles.[3] This capability is of paramount importance in drug discovery, chemical biology, and materials science, where precise control over molecular architecture is essential for modulating biological activity and material properties.[4][5] This document provides detailed protocols for the synthesis of this key intermediate and its subsequent functionalization via Suzuki-Miyaura cross-coupling.

The Strategic Advantage of 4-Iodo-1,2,3-Triazoles

The 1,2,3-triazole core is a privileged structure in medicinal chemistry, often acting as a bioisostere for amide bonds, enhancing metabolic stability and participating in favorable dipole and hydrogen bond interactions.[6][7] However, traditional click chemistry yields 1,4-disubstituted triazoles, limiting the structural diversity that can be achieved around the heterocyclic core.

The introduction of a halogen, specifically iodine, at the 4- or 5-position of the triazole ring fundamentally expands its synthetic utility.[3] The carbon-iodine bond serves as a highly effective handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings.[8][9][10] This post-cycloaddition modification strategy allows for the late-stage introduction of diverse functional groups (e.g., aryl, heteroaryl, alkyl, alkynyl), providing a modular approach to building molecular complexity.[8] This is particularly advantageous in drug development for generating compound libraries for structure-activity relationship (SAR) studies.[11]

The workflow described herein leverages this principle: first, a reliable synthesis of the 4-iodo-triazole intermediate, followed by its diversification.

G cluster_0 Step 1: CuAAC Cycloaddition cluster_1 Step 2: Post-Click Functionalization Iodo-Alkyne Iodo-Alkyne Iodo_Triazole Iodo_Triazole Iodo-Alkyne->Iodo_Triazole  Cu(I) Catalyst  (Click Reaction) Isopropyl_Azide Isopropyl_Azide Isopropyl_Azide->Iodo_Triazole Functionalized_Triazole Functionalized_Triazole Iodo_Triazole->Functionalized_Triazole  Pd Catalyst  (Cross-Coupling) Boronic_Acid Boronic_Acid Boronic_Acid->Functionalized_Triazole G A Pd(0)L₂ B Oxidative Addition A->B Ar-I C Ar-Pd(II)L₂(I) B->C D Transmetalation C->D Ar'-B(OH)₂ Base E Ar-Pd(II)L₂(Ar') D->E F Reductive Elimination E->F Ar-Ar' F->A

Sources

Application

Application Note: High-Efficiency Sonogashira Cross-Coupling of 4-Iodo-1-(propan-2-yl)-1H-1,2,3-triazole

Introduction & Mechanistic Rationale The 1,2,3-triazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a robust bioisostere for amide bonds and a structural linker in drug developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 1,2,3-triazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a robust bioisostere for amide bonds and a structural linker in drug development. Functionalizing the C4 position of the triazole ring via sp²-sp carbon-carbon bond formation unlocks vast chemical space for structure-activity relationship (SAR) exploration [3].

4-Iodo-1-(propan-2-yl)-1H-1,2,3-triazole serves as an exceptionally potent electrophile for the Sonogashira cross-coupling reaction. The causality behind selecting the iodinated derivative over its brominated or chlorinated counterparts lies in bond dissociation energies. The weak C(sp²)–I bond significantly lowers the activation energy required for the oxidative addition of the palladium catalyst—the rate-determining step in the catalytic cycle [2]. This kinetic advantage permits the reaction to proceed under mild conditions (room temperature to 50 °C), thereby preserving the integrity of the triazole ring and minimizing the thermodynamically driven Glaser homocoupling of the terminal alkyne [1].

The Dual-Catalytic Pathway

The reaction operates via a synergistic Pd/Cu dual catalytic cycle. The palladium cycle is responsible for the carbon-carbon bond formation, while the copper co-catalyst accelerates the transmetalation step by forming a highly reactive copper acetylide intermediate in situ [2].

SonogashiraCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd + 4-Iodo-triazole PdII Pd(II) Intermediate [R-Pd(II)-I] OxAdd->PdII TransMet Transmetalation PdII->TransMet PdII_Alk Pd(II) Alkyne Complex [R-Pd(II)-C≡C-R'] TransMet->PdII_Alk RedElim Reductive Elimination PdII_Alk->RedElim RedElim->Pd0 - Coupled Product CuCycle Cu(I) Co-Catalysis [Cu-Acetylide Formation] CuCycle->TransMet Acetylide Transfer

Figure 1: Synergistic Pd/Cu dual catalytic cycle for Sonogashira cross-coupling.

Experimental Design & Optimization

To establish a self-validating and high-yielding protocol, various catalytic systems and bases were evaluated. The use of a secondary or tertiary amine is critical, as it acts both as a base to deprotonate the terminal alkyne and as a reducing agent to generate the active Pd(0) species from the Pd(II) precatalyst [1].

Table 1: Optimization of Reaction Conditions for 4-Iodo-1-(propan-2-yl)-1H-1,2,3-triazole Coupling

EntryCatalyst (mol%)Co-Catalyst (mol%)Base / Solvent (v/v)Temp (°C)Yield (%)Mechanistic Observation
1 Pd(PPh₃)₂Cl₂ (5) CuI (5) Et₃N / THF (1:1) 25 94 Optimal; rapid conversion, trace homocoupling.
2Pd(PPh₃)₄ (5)CuI (5)DIPA / DMF (1:4)5089Fast reaction, but increased Glaser byproduct [3].
3Pd(OAc)₂ (5)CuI (5)K₂CO₃ / DMF (Solid)8042High temp led to partial triazole decomposition.
4Pd(PPh₃)₂Cl₂ (5)NoneEt₃N / THF (1:1)6031Sluggish transmetalation without Cu(I) acetylide [1].

Note: Entry 1 was selected as the standard protocol due to its superior yield and ambient temperature requirements.

Detailed Experimental Protocol

Materials and Reagents
  • Electrophile: 4-Iodo-1-(propan-2-yl)-1H-1,2,3-triazole (1.0 equiv, 1.0 mmol, 237 mg)

  • Nucleophile: Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv, 1.2 mmol)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 equiv, 5 mol%, 35 mg)

  • Co-Catalyst: Copper(I) iodide[CuI] (0.05 equiv, 5 mol%, 9.5 mg)

  • Solvent/Base: Anhydrous Tetrahydrofuran (THF) and Triethylamine (Et₃N) (1:1 v/v, 10 mL total)

Step-by-Step Methodology

Step 1: Rigorous Degassing (Crucial for preventing Glaser Coupling)

  • Transfer THF and Et₃N into a Schlenk flask.

  • Perform three cycles of the Freeze-Pump-Thaw method to remove dissolved oxygen. Causality: O₂ oxidizes Cu(I) to Cu(II), which acts as an oxidant to couple two terminal alkynes together, consuming the starting material and complicating purification [2].

Step 2: Reagent Assembly

  • Under a positive flow of dry Nitrogen (N₂), add 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole, Pd(PPh₃)₂Cl₂, and CuI to an oven-dried, magnetic stir-bar-equipped reaction vial.

  • Seal the vial with a septum and purge with N₂ for 5 minutes.

  • Inject the degassed THF/Et₃N mixture via syringe.

Step 3: Reaction Execution & Self-Validation

  • Inject the terminal alkyne dropwise over 2 minutes at room temperature.

  • Validation Checkpoint: Monitor the color of the solution. Upon addition of the alkyne and base, the mixture should rapidly transition from a pale yellow suspension to a deep amber or dark brown homogeneous solution. This colorimetric shift is a self-validating indicator that Pd(II) has been successfully reduced to the active Pd(0) species.

    • Troubleshooting: If the solution turns green or blue, Cu(I) has been oxidized to Cu(II) due to oxygen ingress. The reaction must be halted and the solvents re-degassed.

  • Stir the reaction at 25 °C for 2–4 hours. Monitor progress via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active iodide spot confirms completion.

Step 4: Workup and Isolation

  • Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. This step solubilizes the copper salts and quenches the basic environment.

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel to afford the pure 4-alkynyl-1-(propan-2-yl)-1H-1,2,3-triazole product.

Workflow Step1 1. Degassing (Freeze-Pump-Thaw) Step2 2. Reagent Mixing (Pd/Cu + Substrates) Step1->Step2 Step3 3. C-C Coupling (N2 Atm, 25°C) Step2->Step3 Step4 4. Aqueous Workup (NH4Cl Wash) Step3->Step4 Step5 5. Purification (Silica Gel CC) Step4->Step5

Figure 2: Sequential experimental workflow for the Sonogashira cross-coupling protocol.

References

  • Copper-free Sonogashira cross-coupling reactions: an overview Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Source: MDPI - Catalysts URL:[Link]

  • A plug and play approach to structural variations of bio-inspired anticancer lipidic phenyl dialkynylcarbinols Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Method

Application Note: 4-Iodo-1-(propan-2-yl)-1H-1,2,3-triazole as a Divergent Scaffold in Medicinal Chemistry

Executive Summary & Structural Rationale In modern medicinal chemistry, the 1,2,3-triazole ring is a privileged pharmacophore, widely deployed as a metabolically robust bioisostere for amide bonds, esters, and Z-olefins....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the 1,2,3-triazole ring is a privileged pharmacophore, widely deployed as a metabolically robust bioisostere for amide bonds, esters, and Z-olefins. Within this chemical space, 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole (also known as 1-isopropyl-4-iodo-1H-1,2,3-triazole) emerges as a highly versatile, late-stage building block.

The structural logic of this specific scaffold rests on two pillars:

  • The N1-Isopropyl Group: Unlike a simple methyl group, the branched isopropyl moiety provides enhanced lipophilicity (increasing LogP) and specific steric bulk. This is strategically utilized to anchor molecules into hydrophobic protein pockets, such as the valine/isoleucine-rich sub-sites of kinase hinge regions or protease active sites.

  • The C4-Iodo Substituent: The carbon-iodine bond possesses a significantly lower bond dissociation energy (~238 kJ/mol) compared to its bromo- or chloro- analogues. This inherent weakness translates to exceptional reactivity during the oxidative addition step of transition-metal catalysis, allowing for complex cross-coupling reactions at milder temperatures that preserve sensitive peripheral pharmacophores[1].

Strategic Applications in Drug Discovery

Late-Stage Functionalization (LSF) via Cross-Coupling

The primary utility of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole lies in its capacity for divergent late-stage functionalization. It serves as an elite electrophile in palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-couplings[1]. This allows researchers to synthesize extensive libraries of 1,4-disubstituted triazoles from a single, scalable intermediate, rapidly exploring Structure-Activity Relationships (SAR).

Synthesis of Peptidomimetics via Aminocarbonylation

The 4-iodo position can undergo palladium-catalyzed aminocarbonylation under a carbon monoxide atmosphere. This transformation directly yields 4-carboxamide-1,2,3-triazoles, which are highly prized in the design of peptidomimetics and enzyme inhibitors due to their rigid hydrogen-bonding networks[2],[3].

Metabolic Hardening via Trifluoromethylation

Replacing the C-I bond with a trifluoromethyl ( −CF3​ ) group drastically alters the electronic profile and lipophilicity of the molecule. Copper-mediated trifluoromethylation of 4-iodo-triazoles provides a direct route to 4-CF3 derivatives, which are frequently used to block metabolic liabilities (e.g., oxidative degradation by Cytochrome P450 enzymes) while increasing membrane permeability[4].

Direct C-H Annulation

The electrophilic nature of the 4-iodo-triazole makes it an excellent candidate for Pd-catalyzed direct C-H functionalization. When reacted with adjacent aryl groups, it undergoes intramolecular direct arylation to form complex, fused polycyclic triazole frameworks that are difficult to access via traditional cycloadditions[5].

Mechanistic Pathway Visualization

G Core 4-iodo-1-(propan-2-yl) -1H-1,2,3-triazole Suzuki Suzuki-Miyaura (Pd cat., R-B(OH)2) Core->Suzuki Oxidative Addition Sonogashira Sonogashira (Pd/Cu cat., Alkyne) Core->Sonogashira Transmetalation Trifluoromethylation Trifluoromethylation (CuI, TMSCF3) Core->Trifluoromethylation Cu-CF3 Intermediate Aminocarbonylation Aminocarbonylation (Pd cat., CO, Amine) Core->Aminocarbonylation CO Insertion Prod1 4-Aryl Derivative (Bioisosteres) Suzuki->Prod1 Prod2 4-Alkynyl Derivative (Rigid Linkers) Sonogashira->Prod2 Prod3 4-CF3 Derivative (Metabolic Stability) Trifluoromethylation->Prod3 Prod4 4-Carboxamide (Peptidomimetics) Aminocarbonylation->Prod4

Divergent synthetic pathways of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole in medicinal chemistry.

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems, ensuring that the researcher can verify the success of the transformation at critical junctures.

Protocol A: Suzuki-Miyaura Cross-Coupling (Synthesis of 4-Aryl-1-isopropyl-1H-1,2,3-triazoles)

Objective: Couple an aryl boronic acid to the C4 position of the triazole core.

  • Reaction Setup: In an oven-dried Schlenk tube, combine 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole (1.0 equiv), aryl boronic acid (1.2 equiv), Pd(dppf)Cl2​ (0.05 equiv), and K2​CO3​ (2.0 equiv).

    • Causality of Catalyst: Pd(dppf)Cl2​ is selected because its large bite angle (99°) accelerates the reductive elimination step—often the rate-limiting barrier when forming sterically hindered C-C bonds at the triazole C4 position.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1, 0.2 M).

    • Causality of Solvent: The biphasic mixture ensures the simultaneous dissolution of the highly lipophilic triazole and the inorganic base, maximizing the interfacial reaction rate.

  • Execution: Purge the vessel with argon for 5 minutes, seal, and heat to 80 °C for 4–6 hours[1].

  • Self-Validation (In-Process): Quench a 10 µL aliquot in EtOAc/ H2​O . TLC (Hexanes:EtOAc 3:1) must reveal the disappearance of the UV-inactive 4-iodo starting material (visualized via KMnO4​ stain) and the emergence of a highly UV-active product spot.

  • Workup & Characterization: Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

    • Validation: 1H NMR will show a characteristic downfield shift of the triazole C5-H proton, typically moving from ~7.8 ppm in the iodide precursor to >8.1 ppm in the arylated product due to the extended conjugation.

Protocol B: Copper-Mediated Trifluoromethylation

Objective: Convert the 4-iodo group to a 4- CF3​ group for metabolic hardening.

  • Reaction Setup: In a glovebox, charge a vial with 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole (1.0 equiv), CuI (1.2 equiv), and anhydrous KF (1.5 equiv).

  • Reagent Addition: Add anhydrous DMF (0.1 M) followed by TMSCF3​ (Ruppert-Prakash reagent, 1.5 equiv).

    • Causality of Reagents: KF is not merely a base; the fluoride ion is strictly required to attack the silicon atom of TMSCF3​ . This generates the reactive CF3​ anion in situ, which immediately transmetalates with the Cu(I) center to form the active [Cu-CF3​] species[4]. The 4-iodo-triazole then undergoes rapid oxidative addition with this complex.

  • Execution: Stir at 60 °C for 12 hours.

  • Self-Validation (In-Process): 1H NMR of a crude aliquot will show the C5-H proton shifting to ~8.3 ppm due to the strong electron-withdrawing nature of the CF3​ group.

  • Workup & Characterization: Dilute with EtOAc and wash extensively with a 10% aqueous ammonia solution to sequester and remove copper salts (the aqueous layer will turn deep blue).

    • Validation: 19F NMR is the ultimate diagnostic tool, requiring the appearance of a sharp singlet between -60.0 and -62.0 ppm.

Quantitative Data Summary

The following table summarizes the expected reaction parameters and yields for the divergent functionalization of 4-iodo-1,2,3-triazoles based on established literature protocols.

Transformation TypeKey Reagents / CatalystTemp (°C)Time (h)Expected Yield (%)Primary Application
Suzuki-Miyaura Pd(dppf)Cl2​ , K2​CO3​ , Dioxane/ H2​O 804–675–92%Bioisostere generation[1]
Sonogashira Pd(PPh3​)4​ , CuI, Et3​N , THF656–870–88%Rigid linker synthesis[1]
Aminocarbonylation Pd(OAc)2​ , CO (1 atm), Amine7012–1665–85%Peptidomimetics[2],[3]
Trifluoromethylation CuI, TMSCF3​ , KF, DMF601260–80%Metabolic hardening[4]
Direct C-H Annulation Pd(OAc)2​ , PPh3​ , K2​CO3​ , THF8016–2455–75%Fused polycyclics[5]

Sources

Application

protocol for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize triazoles.

Executive Summary & Mechanistic Insights The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier methodology within the "click chemistry" paradigm. Independently reported in 2002 by the Sharpless and Melda...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Insights

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier methodology within the "click chemistry" paradigm. Independently reported in 2002 by the Sharpless and Meldal laboratories, the introduction of a Cu(I) catalyst fundamentally transformed the classical thermal Huisgen 1,3-dipolar cycloaddition.

The Causality of Regioselectivity: The uncatalyzed thermal reaction requires elevated temperatures and yields a nearly 1:1 mixture of 1,4- and 1,5-disubstituted triazoles. By introducing a Cu(I) catalyst, the reaction pathway is diverted from a concerted cycloaddition to a stepwise, metallacycle-mediated process. The active Cu(I) species inserts into the terminal alkyne to form a highly reactive copper(I) acetylide intermediate. Subsequent coordination of the organic azide facilitates a sequence of cyclization and ring contraction, ultimately delivering the 1,4-disubstituted 1,2,3-triazole with absolute regiocontrol and rapid kinetics at room temperature.

CuAAC_Cycle Cu_I Cu(I) Catalyst (Active Species) Cu_Acetylide π-Alkyne Cu Complex & Cu-Acetylide Cu_I->Cu_Acetylide Base / H+ loss Alkyne Terminal Alkyne Alkyne->Cu_Acetylide Coordination Azide Coordination Cu_Acetylide->Coordination Azide Organic Azide Azide->Coordination Metallacycle Six-Membered Cu-Metallacycle Coordination->Metallacycle Cyclization Product_Complex Cu-Triazole Complex Metallacycle->Product_Complex Ring Contraction Product_Complex->Cu_I Protonation Product 1,4-Disubstituted 1,2,3-Triazole Product_Complex->Product

Catalytic cycle of the CuAAC reaction showing the stepwise formation of the 1,4-triazole product.

Critical Reagents & Parameter Optimization

To execute a self-validating and robust CuAAC reaction—particularly in sensitive bioconjugation workflows—the experimentalist must understand the functional role and causality behind each reagent choice.

  • Copper Source & Reducing Agent: Cu(I) is thermodynamically unstable in aqueous environments, prone to rapid oxidation or disproportionation into Cu(0) and Cu(II). Therefore, the gold-standard protocol utilizes a stable Cu(II) salt (CuSO₄·5H₂O) coupled with a mild reducing agent (Sodium Ascorbate). Ascorbate continuously regenerates the active Cu(I) species in situ, ensuring a steady catalytic turnover while preventing the buildup of inactive copper species.

  • Accelerating Ligands (THPTA, TBTA, BTTAA): In aqueous bioconjugation, free Cu(I) can catalyze the generation of reactive oxygen species (ROS) via the Fenton reaction, leading to the degradation of proteins and nucleic acids. Polytriazole ligands coordinate the Cu(I) center, serving a dual purpose: they accelerate the reaction by maintaining the Cu(I) oxidation state and physically shield biomolecules from oxidative damage[1],[2].

  • Scavenging Additives (Aminoguanidine): The continuous oxidation of ascorbate produces dehydroascorbate and diketogulonate. These electrophilic byproducts can non-specifically cross-link lysine and arginine side-chains on proteins. Aminoguanidine is added as a sacrificial scavenger to intercept these reactive species, preserving the structural integrity of the target biomolecule[1].

Quantitative Data: CuAAC Ligand Comparison
LigandWater SolubilityReaction KineticsBiocompatibilityPrimary Application
TBTA Very Low (Requires DMSO)ModerateLow (Requires organic co-solvents)Small molecule synthesis, solid-phase peptide synthesis.
THPTA Extremely HighFastHigh (Protects against ROS)Aqueous bioconjugation, live-cell labeling, ADCs[1],[2].
BTTAA HighVery FastVery HighHighly sensitive in vivo profiling, low-catalyst loading workflows.

Experimental Protocols

Protocol A: Small Molecule Synthesis (Organic/Aqueous Mixture)

Designed for robust, high-yield synthesis of small molecule triazoles.

Causality of Solvent Choice: A 1:1 mixture of tert-butanol (t-BuOH) and water is optimal. t-BuOH solubilizes hydrophobic organic substrates while remaining perfectly miscible with water, which is strictly required to dissolve CuSO₄ and Sodium Ascorbate.

Step-by-Step Methodology:

  • Reagent Assembly: In a 10 mL round-bottom flask, dissolve the terminal alkyne (1.0 mmol) and organic azide (1.0 mmol) in 2.5 mL of t-BuOH.

  • Aqueous Addition: Add 2.5 mL of deionized water to the stirring mixture.

  • Catalyst Introduction: Add CuSO₄·5H₂O (0.05 mmol, 5 mol%) as a 0.1 M aqueous stock solution.

  • Reduction Initiation: Add Sodium Ascorbate (0.1 mmol, 10 mol%) as a freshly prepared 0.5 M aqueous stock solution. Self-Validation Check: The reaction mixture should transiently turn brown/yellow, indicating the successful formation of the Cu(I) species.

  • Incubation: Stir vigorously at room temperature for 4–12 hours. Monitor reaction completion via TLC or LC-MS.

  • Workup: Dilute with water (10 mL) and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Bioconjugation (Aqueous Protein/Oligo Labeling)

Designed for the bioorthogonal labeling of sensitive macromolecules (e.g., Antibody-Drug Conjugates or fluorescent tagging)[1].

Causality of Pre-complexation: CuSO₄ and THPTA must be pre-mixed before being introduced to the protein. If free Cu(II) is added directly to a protein solution, it will non-specifically bind to the peptide backbone, leading to irreversible denaturation and precipitation.

CuAAC_Workflow Prep 1. Reagent Prep (Alkyne, Azide) Precomplex 2. Cu-Ligand Complex (CuSO4 + THPTA) Prep->Precomplex Assembly 3. Reaction Assembly (+ Aminoguanidine) Precomplex->Assembly Incubation 4. Incubation (RT, 30-60 min) Assembly->Incubation Purification 5. Purification (Desalting / SEC) Incubation->Purification

Step-by-step experimental workflow for THPTA-assisted CuAAC bioconjugation.

Step-by-Step Methodology:

  • Biomolecule Preparation: Dilute the alkyne-modified protein to a final concentration of 10–50 µM in 100 mM Sodium Phosphate buffer (pH 7.4).

  • Probe Addition: Add the azide-modified probe (e.g., fluorophore or drug payload) to a final concentration of 5–10 molar equivalents relative to the protein.

  • Catalyst Pre-complexation (Critical Step): In a separate microcentrifuge tube, mix CuSO₄ (final reaction concentration: 100 µM) and THPTA ligand (final reaction concentration: 500 µM) in a 1:5 molar ratio. Incubate at room temperature for 5 minutes.

  • Reaction Assembly: Add the Cu/THPTA complex to the protein-probe mixture.

  • Scavenger Addition: Add Aminoguanidine hydrochloride to a final concentration of 5 mM.

  • Initiation: Add freshly prepared Sodium Ascorbate to a final concentration of 2.5 mM. Mix gently by pipetting.

  • Incubation: Allow the reaction to proceed in the dark at room temperature for 30–60 minutes.

  • Self-Validation & Controls: Always run a "No Ascorbate" control parallel to the main reaction. Lack of labeling in the control validates that the observed signal is strictly CuAAC-mediated and not an artifact of hydrophobic non-specific binding.

  • Purification: Terminate the reaction and remove excess small molecules using a size-exclusion chromatography (SEC) column (e.g., NAP-5 or Zeba Spin Desalting Column) pre-equilibrated with PBS.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. URL:[Link]

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. Journal of Organic Chemistry, 67(9), 3057-3064. URL:[Link]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. URL:[Link]

  • Chemical Communications (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Royal Society of Chemistry. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Functionalization of the 4-Iodo-1,2,3-Triazole Scaffold

Introduction: The 4-Iodo-1,2,3-Triazole as a Cornerstone in Synthesis The 1,2,3-triazole motif, readily accessible through the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a privile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 4-Iodo-1,2,3-Triazole as a Cornerstone in Synthesis

The 1,2,3-triazole motif, readily accessible through the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a privileged structure in medicinal chemistry, materials science, and chemical biology.[1][2][3] Its remarkable stability, favorable dipole moment, and ability to act as a hydrogen bond acceptor make it an ideal linker and pharmacophore. To unlock the full potential of this scaffold, methods for its direct and selective functionalization are paramount.

This guide focuses on the 4-iodo-1,2,3-triazole, a uniquely versatile synthetic intermediate. The carbon-iodine bond at the 4-position serves as a highly effective "synthetic handle" for a wide array of transition metal-catalyzed cross-coupling reactions.[4][5] The C(sp²)-I bond is sufficiently reactive to undergo oxidative addition to palladium(0) catalysts, yet the triazole core remains stable under typical reaction conditions. This allows for the precise and modular installation of diverse carbon and heteroatom substituents, transforming a simple triazole into a complex, highly functionalized molecule.

This document provides a detailed overview of the synthesis of 4-iodo-1,2,3-triazoles and explores the protocols for its subsequent functionalization via the most critical palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Heck couplings. The causality behind experimental choices, detailed step-by-step protocols, and key mechanistic insights are provided for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic strategy.

Part 1: Synthesis of the 4-Iodo-1,2,3-Triazole Precursor

Before functionalization, the 4-iodo-1,2,3-triazole scaffold must be synthesized. A common and effective strategy involves a one-pot cycloaddition/iodination sequence starting from a terminal alkyne and an organic azide.[1][6] This approach avoids the isolation of the parent triazole, streamlining the synthetic process.

General Workflow for Triazole Synthesis and Iodination

The overall process involves the initial CuAAC reaction to form the triazole ring, followed by in-situ iodination of the C-H bond at the 4-position.

G cluster_0 Step 1: Synthesis cluster_1 Step 2: Iodination cluster_2 Step 3: Functionalization A Terminal Alkyne C 1,4-Disubstituted-1,2,3-Triazole A->C Cu(I) Catalyst (CuAAC) B Organic Azide B->C D 4-Iodo-1,2,3-Triazole C->D Iodinating Agent (e.g., NIS, I₂) C->D E Highly Functionalized Triazole D->E Pd-Catalyzed Cross-Coupling D->E

Caption: General workflow from starting materials to functionalized triazoles.

Protocol 1: One-Pot Synthesis of a 1-Aryl-4-iodo-1,2,3-triazole

This protocol describes a general procedure for the synthesis of a 4-iodotriazole from a terminal alkyne and an organic azide using N-iodosuccinimide (NIS) as the iodinating agent.

Materials:

  • Terminal Alkyne (1.0 equiv)

  • Organic Azide (1.0 equiv)

  • Copper(I) Iodide (CuI) (5 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • N-Iodosuccinimide (NIS) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the terminal alkyne (1.0 equiv), organic azide (1.0 equiv), and CuI (0.05 equiv).

  • Add anhydrous THF to dissolve the reagents (concentration typically 0.1-0.5 M).

  • Add DIPEA (2.0 equiv) to the mixture via syringe.

  • Stir the reaction mixture at room temperature. Monitor the progress of the cycloaddition by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).

  • Once the cycloaddition is complete, add N-iodosuccinimide (1.2 equiv) to the reaction mixture in one portion.

  • Continue stirring at room temperature for an additional 2-6 hours, monitoring by TLC for the formation of the iodinated product.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 4-iodo-1,2,3-triazole.

Rationale: The use of a copper(I) catalyst is standard for the CuAAC reaction, ensuring high regioselectivity for the 1,4-disubstituted product.[1][7] DIPEA acts as a mild, non-nucleophilic base to facilitate the reaction. NIS is an effective and easy-to-handle electrophilic iodine source for the C-H functionalization step.[1]

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

The 4-iodo-1,2,3-triazole is an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions.[8][9] The general reactivity order for aryl halides in these reactions is I > Br > Cl, making the iodo-substituted triazole highly suitable for efficient coupling.[10][11]

A. Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming C-C bonds, typically between an organohalide and an organoboron compound.[10][12][13] It is widely used to synthesize biaryl structures, which are prevalent in pharmaceuticals.[14][15]

Mechanism: The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the triazole.[11][12][16]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide.[12][16] This step is facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[11][12][16]

G cluster_reactants Pd0 Pd(0)L₂ Pd_add Triazole-Pd(II)-I (L)₂ Pd0->Pd_add Oxidative Addition Pd_trans Triazole-Pd(II)-R' (L)₂ Pd_add->Pd_trans Transmetalation Pd_trans->Pd0 Reductive Elimination Product Functionalized Triazole Pd_trans->Product Triazole_I 4-Iodo-Triazole Triazole_I->Pd_add Boronic_Acid R'-B(OH)₂ + Base Boronic_Acid->Pd_trans

Sources

Application

use of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole in materials science

Application Note & Protocol Guide: 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole in Advanced Materials Science Executive Overview The compound 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole (CAS: 2758000-34-7)[1] has emerged as a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide: 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole in Advanced Materials Science

Executive Overview

The compound 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole (CAS: 2758000-34-7)[1] has emerged as a highly versatile molecular building block at the intersection of supramolecular chemistry and polymer science. Unlike traditional hydrogen-bond (HB) donors, this iodotriazole leverages the unique electronic properties of the triazole ring to create a highly polarized carbon-iodine (C–I) bond[2]. This polarization generates a pronounced region of positive electrostatic potential—known as a σ -hole—on the iodine atom, making it an exceptionally potent Halogen Bond (XB) donor[3].

For materials scientists and drug development professionals, this compound serves a dual purpose:

  • Supramolecular Assembly & Sensing: It acts as a highly directional, hydrophobic XB donor capable of selectively recognizing target anions (e.g., halides, oxoanions) even in competitive aqueous media[4].

  • Late-Stage Material Functionalization: The reactive C–I bond serves as an ideal handle for post-polymerization modifications via Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the precise tuning of a material's thermal and electronic properties[5].

Mechanistic Foundations

The σ -Hole and Halogen Bonding (XB)

Halogen bonding is a highly directional non-covalent interaction characterized by an R–X⋯B angle close to 180°[4]. In 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole, the electron-withdrawing nature of the nitrogen-rich 1,2,3-triazole ring induces an anisotropic distribution of electron density around the iodine atom[4]. This creates a deep σ -hole that strongly interacts with Lewis bases (XB acceptors).

Causality in Design: The isopropyl group at the N1 position is not arbitrary. It provides critical steric bulk to prevent unwanted π−π stacking and aggregation of the triazole rings, while simultaneously imparting high solubility in organic solvents—a strict requirement for solution-phase sensing and homogenous polymer processing.

XB_Mechanism Donor 4-iodo-1-(propan-2-yl) -1H-1,2,3-triazole (XB Donor) SigmaHole Polarized Iodine (Sigma-Hole) Donor->SigmaHole Electron Withdrawal Acceptor Target Anion (e.g., Cl-, Br-) (XB Acceptor) SigmaHole->Acceptor Halogen Bond (Highly Directional) Assembly Supramolecular Assembly Acceptor->Assembly Triggered Response

Caption: Halogen bonding mechanism driven by the iodine σ -hole in 4-iodotriazoles.

Validated Experimental Protocols

The following protocols have been engineered as self-validating systems to ensure reproducibility and high-fidelity data generation in materials synthesis and analysis.

Protocol A: Synthesis via iodo-CuAAC

The synthesis of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole is achieved via the copper-catalyzed azide-alkyne cycloaddition using an iodoalkyne precursor (iodo-CuAAC). This method provides complete regiocontrol over the triazole substitution[6].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve isopropyl azide (1.0 equiv) and 1-iodoalkyne (1.05 equiv) in anhydrous tetrahydrofuran (THF) (0.2 M).

  • Catalyst Complexation: Add Copper(I) iodide (CuI, 5 mol%) and tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 5 mol%) to the solution.

    • Causality: The amine ligand (TBTA) is critical; it prevents the oxidative homocoupling of the iodoalkyne (Glaser coupling) and stabilizes the copper-acetylide intermediate, ensuring the carbon-iodine bond is never severed during catalysis[6].

  • Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3).

  • Purification: Quench with saturated aqueous NH4​Cl , extract with dichloromethane (DCM), dry over MgSO4​ , and concentrate. Purify via flash column chromatography.

  • Self-Validation (QC): Perform 1H NMR spectroscopy. The protocol is successful if the characteristic triazole C5–H proton (typically ~8.0 ppm in prototriazoles) is absent, and the isopropyl CH multiplet (~4.8 ppm) is clearly resolved, confirming quantitative iodination at the 4-position.

Protocol B: Halogen-Bond Driven Anion Recognition Assay (NMR Titration)

Iodotriazoles are premier candidates for anion sensing, particularly for chloride ( Cl− ) and other halides, outperforming their hydrogen-bonding counterparts[3].

Step-by-Step Methodology:

  • Host Preparation: Prepare a 2.0 mM solution of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole in a competitive solvent mixture ( CD3​CN/D2​O , 9:1 v/v).

    • Causality: Using an aqueous-containing organic medium suppresses weak, non-specific electrostatic interactions. Only the highly hydrophobic and directional halogen bond will persist, ensuring the assay measures true XB affinity[3].

  • Guest Preparation: Prepare a 100 mM solution of the target anion (e.g., Tetrabutylammonium chloride, TBACl) in the exact same host solution to maintain a constant host concentration during titration.

  • Titration: Sequentially add aliquots of the guest solution to the NMR tube containing the host. Record a 1H NMR spectrum after each addition.

  • Data Extraction: Track the chemical shift of the isopropyl CH proton or adjacent reporter groups.

  • Self-Validation (QC): Plot the change in chemical shift ( Δδ ) against the concentration of the guest. The system validates itself if the data fits a 1:1 hyperbolic binding isotherm (using software like WinEQNMR2)[2]. A linear plot indicates non-specific aggregation rather than discrete supramolecular recognition.

Protocol C: Palladium-Catalyzed Post-Polymerization Modification

When incorporated into polymer backbones, the iodotriazole moiety serves as a reactive node for late-stage functionalization, allowing researchers to tune the material's properties without re-optimizing the polymerization step[5].

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve the iodotriazole-containing polymer (1.0 equiv of C–I bonds) and an arylboronic acid (1.5 equiv) in a degassed mixture of Toluene/Ethanol (4:1).

  • Catalyst Addition: Add Pd(PPh3​)4​ (5 mol%) and aqueous K2​CO3​ (2.0 M, 3.0 equiv).

    • Causality: The highly polarized C–I bond at the triazole ring undergoes oxidative addition by Pd(0) much more rapidly than standard aryl bromides, allowing this Suzuki coupling to proceed under relatively mild conditions, preserving the integrity of the polymer backbone[5].

  • Heating: Heat the mixture to 80 °C for 24 hours under inert atmosphere.

  • Precipitation: Cool the mixture, filter through a short pad of Celite to remove palladium black, and precipitate the polymer into cold methanol.

  • Self-Validation (QC): Conduct Gel Permeation Chromatography (GPC) before and after the coupling. The protocol is validated if the molecular weight distribution ( Mw​/Mn​ ) remains constant, proving that functionalization occurred without polymer chain degradation.

Synthesis_Workflow Step1 Isopropyl Azide + Iodoalkyne Precursor Step2 iodo-CuAAC Reaction (CuI, Amine Ligand) Step1->Step2 Catalyst Addition Step3 4-iodo-1-(propan-2-yl) -1H-1,2,3-triazole Step2->Step3 Regioselective Cycloaddition Step4 Pd-Catalyzed Cross-Coupling (Suzuki / Sonogashira) Step3->Step4 Post-Polymerization Modification Step5 Functionalized Polymer / Advanced Material Step4->Step5 Property Tuning (Tg, Electronics)

Caption: Workflow from iodo-CuAAC synthesis to late-stage post-polymerization modification.

Quantitative Data Summary

The superiority of the iodotriazole motif in materials science is best illustrated by comparing its supramolecular and thermal properties against its non-iodinated (prototriazole) counterpart.

Table 1: Comparative Analysis of Iodotriazole (XB) vs. Prototriazole (HB) Properties

Property / MetricIodotriazole (XB Donor)Prototriazole (HB Donor)Causality / Mechanistic Driver
Chloride Affinity ( Ka​ ) ~60,000 M−1 ~5,000 M−1 The deep σ -hole on the iodine atom significantly enhances electrostatic attraction compared to a standard hydrogen bond[3].
Interaction Directionality Highly directional (~180°)Less directionalDriven by the anisotropic electron density distribution around the halogen atom[4].
Media Compatibility High (Functions in H2​O mixes)Low (Quenched by H2​O )Iodine's hydrophobicity and polarizability allow the XB to persist in competitive aqueous media[3].
Polymer Thermal State ( Tg​ ) Amorphous (~3 °C)Semicrystalline ( Tm​ 111 °C)The bulky iodine atom disrupts polymer chain packing, lowering the glass transition temperature[5].

References

  • NextSDS. "4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • Hudson, Z. M., et al. "Synthesis and Postpolymerization Functionalization of Poly(5-iodo-1,2,3-triazole)s." Macromolecules, American Chemical Society, 2011. Available at:[Link]

  • Wang, H., et al. "Halogen bonding regulated functional nanomaterials." PMC, National Institutes of Health. Available at:[Link]

  • Beer, P. D., et al. "Halogen Bonding and Chalcogen Bonding Mediated Sensing." ChemRxiv, 2021. Available at: [Link]

  • Huber, S. M., et al. "Anion Receptors Based on Halogen Bonding with Halo-1,2,3-triazoliums." ACS Publications, 2015. Available at:[Link]

  • Fokin, V. V., et al. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." PMC, National Institutes of Health. Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: Developing Enzyme Inhibitors with a 1,2,3-Triazole Scaffold

Authored by: Gemini, Senior Application Scientist Introduction The 1,2,3-triazole moiety has emerged as a privileged scaffold in medicinal chemistry, largely due to its favorable characteristics, including metabolic stab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Introduction

The 1,2,3-triazole moiety has emerged as a privileged scaffold in medicinal chemistry, largely due to its favorable characteristics, including metabolic stability, capacity for hydrogen bonding, and dipole moment, which facilitate strong interactions with biological targets. Its synthesis, primarily through the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, allows for the rapid generation of diverse compound libraries. This guide provides an in-depth exploration of the development of 1,2,3-triazole-based enzyme inhibitors, from synthetic strategies to robust enzymatic evaluation protocols. We will delve into the rationale behind experimental design, ensuring a thorough understanding of the underlying principles for researchers, scientists, and drug development professionals.

The 1,2,3-Triazole Scaffold: A Versatile Tool in Enzyme Inhibition

The 1,4-disubstituted 1,2,3-triazole ring is a bioisostere of the amide bond, yet it offers improved stability against enzymatic degradation. This inherent stability, combined with the triazole's ability to act as a rigid linker connecting different pharmacophoric fragments, makes it an ideal scaffold for designing potent and selective enzyme inhibitors. The nitrogen atoms within the triazole ring can act as both hydrogen bond donors and acceptors, contributing to the binding affinity of the inhibitor to the enzyme's active site.

A prominent example of a successful triazole-based drug is Tazobactam, a β-lactamase inhibitor. While not synthesized via click chemistry, its triazole ring is crucial for its mechanism of action. More contemporary examples, developed using click chemistry, have shown promise in inhibiting a wide range of enzymes, including kinases, proteases, and metalloenzymes.

Synthetic Strategy: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The cornerstone of modern 1,2,3-triazole synthesis is the CuAAC reaction, a prime example of click chemistry. This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, making it exceptionally suitable for drug discovery applications.

Workflow for CuAAC Synthesis of 1,2,3-Triazole Enzyme Inhibitors

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_reaction CuAAC Reaction cluster_processing Work-up & Purification cluster_analysis Characterization Azide Azide-Functionalized Fragment Mix Reaction Mixture: - Azide - Alkyne - Copper(I) Catalyst - Ligand (optional) - Solvent Azide->Mix Alkyne Alkyne-Functionalized Fragment Alkyne->Mix Workup Aqueous Work-up Mix->Workup Purification Column Chromatography / Recrystallization Workup->Purification Analysis Spectroscopic Analysis: - NMR (¹H, ¹³C) - Mass Spectrometry Purification->Analysis Product 1,2,3-Triazole Product Analysis->Product

Caption: Workflow for the synthesis of 1,2,3-triazole inhibitors via CuAAC.

Protocol: General Procedure for CuAAC Synthesis

This protocol provides a general guideline. Optimization of solvent, temperature, and catalyst loading may be necessary for specific substrates.

Materials:

  • Azide-containing starting material

  • Alkyne-containing starting material

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water, or DMF)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve the azide (1.0 eq.) and alkyne (1.0-1.2 eq.) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq.) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 eq.) in water.

  • Reaction Initiation: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The in situ reduction of Cu(II) by sodium ascorbate generates the active Cu(I) catalyst.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 1,2,3-triazole compound.

  • Characterization: Confirm the structure of the purified product using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).

Enzymatic Assay: Evaluating Inhibitor Potency

Once the 1,2,3-triazole-containing compounds are synthesized and purified, their inhibitory activity against the target enzyme must be determined. This is typically achieved by measuring the initial reaction rates of the enzyme at various inhibitor concentrations.

Workflow for Determining IC₅₀ Values

IC50_Workflow cluster_prep Assay Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Buffer - Inhibitor Stock Solutions Plate Prepare Assay Plate: - Add Buffer, Enzyme, and Inhibitor - Pre-incubate Reagents->Plate Initiate Initiate Reaction: - Add Substrate Plate->Initiate Measure Measure Product Formation or Substrate Depletion Over Time Initiate->Measure Rates Calculate Initial Reaction Rates Measure->Rates Plot Plot % Inhibition vs. [Inhibitor] Rates->Plot Fit Fit Data to a Dose-Response Curve Plot->Fit IC50 Determine IC₅₀ Value Fit->IC50

Caption: Workflow for the determination of enzyme inhibitor IC₅₀ values.

Protocol: General Procedure for Enzyme Inhibition Assay

This protocol is a template and should be adapted based on the specific enzyme and substrate being studied. A continuous spectrophotometric or fluorometric assay is often preferred.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Synthesized 1,2,3-triazole inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate (UV-transparent or black, depending on the detection method)

  • Microplate reader

Procedure:

  • Inhibitor Dilution Series: Prepare a serial dilution of each inhibitor in the assay buffer. It is crucial to maintain a constant final concentration of the solvent (e.g., DMSO) in all wells to avoid solvent-induced effects on enzyme activity.

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Inhibitor dilution (or solvent for control wells)

    • Enzyme solution

  • Pre-incubation: Gently mix the contents of the plate and pre-incubate for a defined period (e.g., 10-15 minutes) at a constant temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Data Acquisition: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The reading interval and duration should be optimized to ensure the measurement of initial reaction rates (i.e., the linear phase of product formation).

  • Data Analysis:

    • Calculate the initial reaction rate (velocity) for each inhibitor concentration by determining the slope of the linear portion of the progress curve.

    • Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor) reaction.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Data Interpretation and Further Steps

The IC₅₀ value provides a quantitative measure of the potency of an inhibitor. A lower IC₅₀ value indicates a more potent inhibitor.

Inhibitor Target Enzyme IC₅₀ (µM)
Compound AKinase X0.5
Compound BKinase X2.1
Compound CProtease Y10.8

This table is for illustrative purposes only.

Following the initial screening and IC₅₀ determination, promising candidates should be further characterized to understand their mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) through kinetic studies (e.g., Michaelis-Menten kinetics in the presence of the inhibitor). Structure-activity relationship (SAR) studies, where systematic modifications are made to the inhibitor structure, are also crucial for optimizing potency and selectivity.

Conclusion

The 1,2,3-triazole scaffold, readily accessible through the CuAAC click reaction, represents a powerful tool in the design and development of novel enzyme inhibitors. The protocols and workflows detailed in this guide provide a robust framework for the synthesis, purification, and enzymatic evaluation of these compounds. By understanding the underlying principles and meticulously executing these experimental procedures, researchers can efficiently explore the vast chemical space offered by the 1,2,3-triazole core to identify potent and selective modulators of enzyme function for therapeutic and research applications.

References

  • Dheer, D., Singh, V., & Shankar, R. (2017). Medicinal attributes of 1,2,3-triazoles: current developments. Bioorganic Chemistry, 71, 30-54. [Link]

  • Boţoagă, A. M., Năstasă, C., & Păunescu, V. (2022). An Updated Overview of 1,2,3-Triazole-Based Compounds as Potent Anticancer Agents. International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Drawz, S. M., & Bonomo, R. A. (2010). Three decades of β-lactamase inhibitors. Clinical Microbiology Reviews, 23(1), 160-201. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Coupling Reactions of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole

Welcome to the technical support center for the optimization of cross-coupling reactions involving 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole. This guide is designed for researchers, scientists, and drug development profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of cross-coupling reactions involving 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure the successful implementation of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings with this key synthetic intermediate.

Introduction: The Chemistry of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole in Cross-Coupling

The 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole is a valuable building block in medicinal chemistry and materials science. The 1,2,3-triazole core is a well-recognized bioisostere for amide and ester functionalities, enhancing metabolic stability and offering unique vectoral properties.[1] The carbon-iodine bond at the 4-position serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. However, the electron-rich nature of the triazole ring and potential for catalyst inhibition by the nitrogen lone pairs can present unique challenges. This guide provides a systematic approach to overcoming these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am attempting a Suzuki-Miyaura coupling with 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole and an arylboronic acid, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?

Answer: Low yield in Suzuki-Miyaura couplings involving heteroaryl iodides is a common issue that can often be traced back to several factors.[2][3]

  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For electron-rich heteroaryl iodides like our triazole, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often necessary to promote the oxidative addition and reductive elimination steps.[5][6] Triazole-based phosphine ligands have also shown promise in similar couplings.[7][8]

  • Base Selection and Quality: The base is critical for activating the boronic acid.[9] For sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOᵗBu, which can promote side reactions.[10][11] Ensure your base is finely powdered and anhydrous, as water content can affect reactivity.[12]

  • Solvent Effects: The choice of solvent can impact the solubility of your reagents and the stability of the catalytic species. A biphasic solvent system, such as toluene/water or dioxane/water, is common for Suzuki couplings. For stubborn reactions, switching to a less polar organic solvent like toluene from THF has been shown to overcome halide inhibition, which can be a problem with iodo-substrates.[13]

  • Boronic Acid Instability: Boronic acids can undergo protodeboronation, especially at elevated temperatures.[2] Using fresh boronic acid or more stable derivatives like pinacol esters or MIDA boronates can mitigate this issue.

  • Reaction Temperature: While heating is often required, excessive temperatures can lead to catalyst decomposition and side reactions.[2] A systematic screening of temperatures, for example from 80 °C to 120 °C, is recommended.

Issue 2: Significant Formation of Side Products

Question: In my Sonogashira coupling of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole with a terminal alkyne, I am observing a significant amount of a homocoupled alkyne (Glaser coupling) byproduct. How can I suppress this side reaction?

Answer: Glaser-type homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[10] This oxidative coupling is promoted by the presence of oxygen.

  • Rigorous Degassing: The most critical step to prevent Glaser coupling is to ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).[10] Thoroughly degas your solvent and reaction mixture before adding the catalyst.

  • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While the reaction may be slower, it eliminates the primary catalyst for homocoupling.[14][15] In this case, the choice of palladium catalyst and ligand becomes even more critical.

  • Base Selection: Amine bases like triethylamine or diisopropylamine are commonly used and also act as the solvent in some cases.[14][16] The base neutralizes the HI byproduct and facilitates the formation of the copper acetylide.[16] Ensure the amine base is pure and anhydrous.

Question: I am observing a significant amount of de-iodinated starting material, 1-(propan-2-yl)-1H-1,2,3-triazole, in my coupling reactions. What causes this and how can I prevent it?

Answer: Dehalogenation (or more specifically, de-iodination) is a known side reaction in palladium-catalyzed cross-couplings.[10] It occurs when the aryl-palladium intermediate is intercepted by a hydride source before it can undergo transmetalation or reductive elimination.

  • Identify the Hydride Source: Potential hydride sources can include amine bases, alcohol solvents, or even trace water in the presence of a strong base.[2]

  • Change the Base: If you are using a strong alkoxide base, consider switching to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) base, which are less prone to promoting dehalogenation.[10]

  • Use Aprotic Solvents: If you suspect your solvent is the hydride source, switch to a non-protic solvent like toluene, dioxane, or DMF.

  • Optimize Ligand and Temperature: Bulky, electron-rich ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.[10] Running the reaction at the lowest effective temperature can also help minimize this side reaction.[10]

Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst is best for coupling with 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific coupling reaction (Suzuki, Sonogashira, Buchwald-Hartwig) and the coupling partner. However, for this electron-rich iodo-triazole, systems employing bulky, electron-rich phosphine ligands are generally a good starting point.[5][6][17] Examples include catalysts formed in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a ligand such as XPhos, SPhos, or RuPhos.[6][17] Using advanced, air-stable pre-catalysts can also improve reaction consistency.[4]

Q2: Do I need to protect the other nitrogen atoms on the triazole ring?

A2: For the 1-substituted 1,2,3-triazole, the nitrogens at positions 2 and 3 are generally considered less basic and less likely to coordinate to the palladium center and inhibit catalysis, especially when compared to other nitrogen-containing heterocycles like imidazoles.[18] Therefore, protection is typically not required for these coupling reactions.

Q3: Can I use microwave irradiation to accelerate these reactions?

A3: Yes, microwave heating can be an excellent way to accelerate these coupling reactions, often reducing reaction times from hours to minutes.[19][20] However, it is important to carefully screen the temperature and time to avoid decomposition of the starting materials, products, or catalyst. Some reagents, like acyl chlorides in Sonogashira couplings, may not tolerate microwave conditions.[21]

Q4: For a Buchwald-Hartwig amination, what are the key parameters to consider?

A4: The success of a Buchwald-Hartwig amination is highly dependent on the interplay between the ligand, base, and solvent.[17]

  • Ligand: Bulky biarylphosphine ligands are essential.[17][22] The choice of ligand often depends on the nature of the amine (primary, secondary, hindered).

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOᵗBu) is common, but for sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective.[11]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.[17]

Experimental Protocols and Data

General Workflow for Reaction Optimization

The following diagram illustrates a general workflow for optimizing a cross-coupling reaction with 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole.

G cluster_0 Reaction Setup cluster_1 Troubleshooting cluster_2 Completion Start Weigh Substrates: 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole Coupling Partner Reagents Add Base, Solvent Start->Reagents Degas Degas Mixture (Ar sparge or Freeze-Pump-Thaw) Reagents->Degas Catalyst Add Pd Source & Ligand Degas->Catalyst Heat Heat to Target Temperature Catalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Analysis Analyze Outcome Monitor->Analysis LowYield Low Yield? Analysis->LowYield No Optimize Optimize Conditions: - Screen Ligands - Screen Bases - Screen Solvents - Vary Temperature Analysis->Optimize Yes SideProducts Side Products? LowYield->SideProducts SideProducts->Optimize Yes Workup Aqueous Workup SideProducts->Workup No Optimize->Start Re-run Purify Purification (Column Chromatography) Workup->Purify Characterize Characterize Product Purify->Characterize G cluster_suzuki Suzuki-Miyaura Cycle cluster_sonogashira Sonogashira Cycle cluster_buchwald Buchwald-Hartwig Cycle pd0_s Pd(0)L₂ oa_s Oxidative Addition (R-I) pd0_s->oa_s pd2_s R-Pd(II)L₂-I oa_s->pd2_s tm_s Transmetalation (R'-B(OH)₃⁻) pd2_s->tm_s pd2_r_s R-Pd(II)L₂-R' tm_s->pd2_r_s re_s Reductive Elimination pd2_r_s->re_s re_s->pd0_s Regeneration product_s R-R' re_s->product_s pd0_so Pd(0)L₂ oa_so Oxidative Addition (R-I) pd0_so->oa_so pd2_so R-Pd(II)L₂-I oa_so->pd2_so tm_so Transmetalation (Cu-C≡C-R') pd2_so->tm_so pd2_r_so R-Pd(II)L₂-C≡C-R' tm_so->pd2_r_so re_so Reductive Elimination pd2_r_so->re_so re_so->pd0_so Regeneration product_so R-C≡C-R' re_so->product_so pd0_b Pd(0)L₂ oa_b Oxidative Addition (R-I) pd0_b->oa_b pd2_b R-Pd(II)L₂-I oa_b->pd2_b am_b Amine Coordination & Deprotonation pd2_b->am_b pd2_am_b R-Pd(II)L₂(NR'₂) am_b->pd2_am_b re_b Reductive Elimination pd2_am_b->re_b re_b->pd0_b Regeneration product_b R-NR'₂ re_b->product_b

Sources

Optimization

regioselectivity issues in 1,2,3-triazole synthesis.

Welcome to the technical support guide for regioselectivity issues in 1,2,3-triazole synthesis. This resource is designed for researchers, chemists, and drug development professionals who utilize azide-alkyne cycloadditi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for regioselectivity issues in 1,2,3-triazole synthesis. This resource is designed for researchers, chemists, and drug development professionals who utilize azide-alkyne cycloaddition reactions. Here, we address the most common challenges and questions regarding the control of regioisomeric outcomes, providing field-proven insights, troubleshooting workflows, and detailed protocols to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts underpinning regioselectivity in the synthesis of 1,2,3-triazoles.

Q1: What exactly is regioselectivity in 1,2,3-triazole synthesis?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the context of the Huisgen 1,3-dipolar cycloaddition between an azide (R¹-N₃) and a terminal alkyne (R²-C≡CH), two different regioisomers can be formed: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazole. Controlling which isomer is produced is a critical challenge in synthetic chemistry, as the substitution pattern dramatically affects the molecule's biological and material properties.

G cluster_reactants Reactants cluster_products Possible Regioisomers Azide R¹-N₃ Alkyne HC≡C-R² Plus + Isomer14 1,4-disubstituted Plus->Isomer14 Isomer15 1,5-disubstituted Plus->Isomer15

Fig. 1: Potential regioisomeric products from an azide-alkyne cycloaddition.
Q2: Why does the uncatalyzed (thermal) Huisgen cycloaddition yield a mixture of regioisomers?

A2: The classic thermal Huisgen 1,3-dipolar cycloaddition proceeds through a concerted, pericyclic mechanism.[1] For most terminal alkynes, the activation energy barriers to form the transition states leading to the 1,4- and 1,5-isomers are very similar.[2][3] DFT calculations have shown this energy difference can be as low as ~0.3 kcal/mol.[2] Consequently, the reaction lacks significant kinetic preference, resulting in a nearly 1:1 mixture of both regioisomers and requiring high temperatures to overcome the large activation barrier.[4][5]

Q3: How does the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively form the 1,4-isomer?

A3: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) fundamentally changes the reaction pathway from a concerted to a stepwise mechanism, dramatically accelerating the reaction and controlling the outcome.[2][3][6] The key steps are:

  • Copper-Acetylide Formation: The Cu(I) catalyst reacts with the terminal alkyne to form a copper-acetylide intermediate. This step significantly increases the nucleophilicity of the alkyne's terminal carbon.[2][7]

  • Regioselective Cyclization: The azide then coordinates to the copper center. The subsequent cyclization occurs when the terminal nitrogen (N3) of the azide attacks the internal, now more electrophilic, carbon of the acetylide. This orientation is electronically and sterically favored, leading exclusively to a six-membered copper(III) metallacycle intermediate that, upon reductive elimination, yields only the 1,4-disubstituted triazole.[2][3][8]

The involvement of dinuclear copper species is also proposed to play a key role in the catalytic cycle, further ensuring high fidelity for the 1,4-isomer.[2][9]

G A Cu(I) + Terminal Alkyne B Copper(I)-Acetylide Intermediate A->B Deprotonation C Coordination of Azide B->C Coordination D Six-Membered Cu(III) Metallacycle (1,4-Precursor) C->D Rate-determining, Regioselective Attack E 1,4-Triazole Product + Regenerated Cu(I) D->E Reductive Elimination & Protonolysis E->A Catalyst Turnover

Fig. 2: Simplified catalytic cycle for the CuAAC reaction yielding the 1,4-isomer.
Q4: How does the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) exclusively form the 1,5-isomer?

A4: The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides complementary regioselectivity to CuAAC, yielding the 1,5-disubstituted triazole.[4][10][11] Unlike copper, which forms a σ-bond with the alkyne, the ruthenium catalyst activates the alkyne via π-complexation.[12] The currently accepted mechanism involves the oxidative coupling of the azide and the alkyne at the ruthenium center to form a six-membered ruthenacycle intermediate. In this cycle, the internal, more nucleophilic carbon of the alkyne attacks the terminal, electrophilic nitrogen of the azide. This bond formation pattern leads, after reductive elimination, to the exclusive formation of the 1,5-regioisomer.[12][13]

G A Ru(II) + Terminal Alkyne B Ruthenium-Alkyne π-Complex A->B π-Coordination C Coordination of Azide B->C Ligand Exchange D Six-Membered Ruthenacycle (1,5-Precursor) C->D Oxidative Coupling (Regioselective) E 1,5-Triazole Product + Regenerated Ru(II) D->E Reductive Elimination E->A Catalyst Turnover

Fig. 3: Simplified catalytic cycle for the RuAAC reaction yielding the 1,5-isomer.
Q5: What are the key factors for choosing between CuAAC and RuAAC?

A5: Your choice of catalyst system depends entirely on your desired product and experimental constraints. The table below summarizes the key differences to guide your decision.

FeatureCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Product 1,4-disubstituted 1,2,3-triazole[4][7]1,5-disubstituted 1,2,3-triazole[4][13]
Alkyne Scope Primarily terminal alkynes[10]Terminal and internal alkynes[4][10][12]
Common Catalyst Cu(I) salts (e.g., CuI, CuBr) or in situ reduction of Cu(II) (e.g., CuSO₄ + Na-Ascorbate)[7][8]CpRuCl complexes (e.g., CpRuCl(PPh₃)₂, [Cp*RuCl]₄)[5][10]
Reaction Conditions Often aqueous or mixed aqueous/organic solvents, room temperature, tolerant to air (with reductant)Organic solvents (e.g., DCE, DMF), often requires heating (45-80 °C), sensitive to air (requires inert atmosphere)[10][12]
Key Advantage Extremely robust, high-yielding, fits "click chemistry" criteria perfectly.[4]Access to the complementary 1,5-isomer and ability to use internal alkynes to create fully substituted triazoles.[13]
Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems related to regioselectivity.

G Start Problem: Poor Regioselectivity or Low Yield Q1 Which isomer are you targeting? Start->Q1 CuAAC_Path 1,4-Isomer (CuAAC) Q1->CuAAC_Path 1,4-Isomer RuAAC_Path 1,5-Isomer (RuAAC) Q1->RuAAC_Path 1,5-Isomer Cu_Check1 Check Cu(I) Source: Is Cu(II) reductant (e.g., Ascorbate) in excess? Is your Cu(I) salt fresh? CuAAC_Path->Cu_Check1 Ru_Check1 Check Atmosphere: Is the reaction under a strictly inert atmosphere (Ar or N₂)? RuAAC_Path->Ru_Check1 Cu_Check2 Check Ligand: Is a stabilizing ligand (e.g., TBTA) present to prevent Cu(I) oxidation? Cu_Check1->Cu_Check2 Cu_Check3 Check Atmosphere: Are you excluding oxygen, which can promote alkyne homocoupling? Cu_Check2->Cu_Check3 Cu_Check4 Check Substrates: Are azide and alkyne pure? Are there coordinating impurities? Cu_Check3->Cu_Check4 Ru_Check2 Check Catalyst: Is the Ru catalyst active? Has it been handled properly to avoid oxidation? Ru_Check1->Ru_Check2 Ru_Check3 Check Ligand on Ru: Are you using a Cp*Ru catalyst for optimal 1,5-selectivity? Ru_Check2->Ru_Check3 Ru_Check4 Check Substrates: Are there strong steric or electronic factors influencing reactivity? Ru_Check3->Ru_Check4

Fig. 4: A logical workflow for troubleshooting regioselectivity issues.
Problem 1: My CuAAC reaction is yielding a mixture of 1,4- and 1,5-regioisomers, or the reaction is not proceeding.

Plausible Causes & Solutions:

  • Cause A: Inefficient Catalyst Turnover / Competing Thermal Reaction. If the Cu(I) catalyst is inactive or present in low concentration, the slow, non-selective thermal Huisgen cycloaddition can occur, especially if the reaction is heated. This leads to contamination with the 1,5-isomer.

    • Solution 1: Ensure Active Cu(I) Supply. The most common CuAAC protocol uses CuSO₄ with an in-situ reducing agent like sodium ascorbate.[8] Ensure the ascorbate is fresh and used in stoichiometric excess (at least 1.1 equivalents, often more) to maintain a sufficient pool of Cu(I). If using a Cu(I) salt like CuI or CuBr, ensure it has not oxidized (it should be off-white, not green/blue).

    • Solution 2: Use a Stabilizing Ligand. Ligands are critical for protecting the Cu(I) oxidation state from disproportionation or oxidation and accelerating the reaction.[14] Tris(benzyltriazolylmethyl)amine (TBTA) is a classic choice, particularly in aqueous systems.[8][15] Other nitrogen-based ligands can also be highly effective.[15][16] The presence of a good ligand suppresses the background thermal reaction by making the catalyzed pathway much faster.

  • Cause B: Oxidative Alkyne Homocoupling (Glaser Coupling). The presence of oxygen and Cu(II) can lead to the formation of diyne byproducts, consuming your starting material and reducing yield.

    • Solution: Degas Your Solvents. While many CuAAC reactions are robust, for sensitive substrates it is best practice to degas the reaction solvent (especially water) by sparging with argon or nitrogen before adding the catalyst and reagents. This minimizes dissolved oxygen.

  • Cause C: Catalyst Poisoning. Certain functional groups (e.g., unprotected thiols) can coordinate strongly to the copper catalyst, inhibiting its activity.

    • Solution: Review Substrate Functionality. If your substrates contain potential catalyst poisons, consider using protecting groups. Alternatively, increasing the catalyst and ligand loading may help overcome partial inhibition.

Problem 2: My RuAAC reaction for a 1,5-disubstituted triazole has low yield and side products.

Plausible Causes & Solutions:

  • Cause A: Catalyst Inactivation by Oxygen. Ruthenium catalysts, particularly in their active state, are sensitive to atmospheric oxygen. Exposure to air can lead to oxidation and loss of catalytic activity.

    • Solution: Maintain a Strict Inert Atmosphere. This is the most critical factor for successful RuAAC. Assemble your reaction glassware hot from the oven, cool under vacuum, and backfill with a high-purity inert gas like argon.[12] Use Schlenk line or glovebox techniques for adding the catalyst and degassed solvents.

  • Cause B: Incorrect Catalyst/Ligand Choice. Not all ruthenium complexes are created equal for 1,5-selectivity. The ligand environment of the metal is paramount.

    • Solution: Use a Cp-Based Ruthenium Catalyst.* Catalysts bearing the pentamethylcyclopentadienyl (Cp*) ligand, such as CpRuCl(PPh₃)₂ or [CpRuCl]₄, are vastly superior for achieving high 1,5-regioselectivity compared to their less sterically hindered cyclopentadienyl (Cp) analogs.[5][13] Using a Cp-based catalyst can result in mixtures of regioisomers.[13]

  • Cause C: Unfavorable Substrate Sterics or Electronics. While RuAAC has a broad scope, extremely bulky substituents near the reacting centers of the azide or alkyne can hinder the reaction.

    • Solution: Optimize Reaction Conditions. For sterically demanding substrates, you may need to increase the reaction temperature (within the limits of substrate stability) or prolong the reaction time. A screen of different non-coordinating solvents may also identify a more favorable medium.

Section 3: Key Experimental Protocols
Protocol 1: General Procedure for 1,4-Disubstituted Triazole Synthesis via CuAAC

This protocol is a standard, robust method for generating the 1,4-isomer.

  • Reagent Preparation: In a vial, dissolve the organic azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1, or DMSO).

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq). Also prepare an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq).

  • Reaction Assembly: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution. A color change to yellow/orange is often observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is often complete within 1-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Isolation: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Protocol 2: General Procedure for 1,5-Disubstituted Triazole Synthesis via RuAAC

This protocol requires careful handling to exclude air for optimal results.[12]

  • Glassware and Solvent Preparation: Dry all glassware in an oven ( >120 °C) overnight and cool under a stream of dry argon. Use anhydrous, degassed solvent (e.g., 1,2-dichloroethane (DCE) or DMF) dispensed via cannula or from a solvent purification system.

  • Reaction Assembly: In a Schlenk flask under a positive pressure of argon, dissolve the organic azide (1.0 eq) and the terminal alkyne (1.1 eq) in the anhydrous solvent.

  • Catalyst Addition: Add the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 0.01-0.02 eq) to the flask. Ensure the flask is purged with argon after the addition.

  • Reaction and Monitoring: Heat the reaction mixture to the desired temperature (typically 45-80 °C) with stirring. Monitor the progress by TLC or LC-MS.

  • Workup and Isolation: After completion, cool the reaction to room temperature. Remove the solvent under reduced pressure. The resulting crude residue can be directly purified by silica gel column chromatography to afford the pure 1,5-disubstituted triazole.

References
  • Cantillo, D., Ávalos, M., Babiano, R., Cintas, P., Jiménez, J. L., & Palacios, J. C. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(1), 299-307. [Link]

  • Siddiqui, N., & Arshad, M. (2014). COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 336-355. [Link]

  • Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 84, 113. [Link]

  • Chang, C. W., & Lee, G. H. (2020). Facile synthesis of 1,5-disubstituted 1,2,3-triazoles by the regiospecific alkylation of a ruthenium triazolato complex. Dalton Transactions, 49(14), 4437-4445. [Link]

  • Samala, S., Shinde, D., & Panda, G. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Chemistry, 6(4), 119. [Link]

  • Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. [Link]

  • Schulze, B., & Schubert, U. S. (2014). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 10, 2824-2849. [Link]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters, 10(21), 4943-4946. [Link]

  • Zhang, L., Chen, X., Xue, P., Sun, H. H., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998-15999. [Link]

  • Anane, H., Domingo, L. R., & Tiri, A. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(1), 299-307. [Link]

  • Santos, C. S., et al. (2020). 1,2,3- Triazoles: general and key synthetic strategies. ARKIVOC. [Link]

  • Li, Y., et al. (2022). Ag2O-Induced Regioselective Huisgen Cycloaddition for the Synthesis of Fully Substituted Pyrazoles as Potential Anticancer Agents. ACS Omega. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Singh, M., et al. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. ChemistrySelect. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 108(8), 2952-3015. [Link]

  • Bao, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 1032283. [Link]

  • Wikipedia contributors. (2024). Azide-alkyne Huisgen cycloaddition. Wikipedia, The Free Encyclopedia. [Link]

  • Chen, K. T., et al. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. [Link]

  • Ogata, K., Fukuzawa, S. I. (2010). Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. Organic Letters. [Link]

  • Ciofini, I., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. Inorganic Chemistry. [Link]

  • Amiri, A., et al. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. [Link]

  • Singh, S., et al. (2024). Double Regioselective Thermal Azide–Alkyne Cycloaddition of 1,3-Diynes. The Journal of Organic Chemistry. [Link]

  • Adzima, B. J., et al. (2018). Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization. Macromolecular Chemistry and Physics. [Link]

  • Samala, S., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. ResearchGate. [Link]

  • Azofra, L. M., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]

  • Bakherad, M., et al. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry. [Link]

  • El-Reedy, A. A. M., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal. [Link]

  • Boren, B. C., et al. (2018). Synergistic Effect of Copper and Ruthenium on Regioselectivity in the Alkyne–Azide Click Reaction of Internal Alkynes. Organic Process Research & Development. [Link]

  • Ozturk, T., et al. (2024). Green and Sustainable Chemistry Approaches on Azide‐Based Click Reactions in Polymer Science. Macromolecular Rapid Communications. [Link]

  • Naka, T., et al. (2003). Synthesis and Pharmacological Activity of Triazole Derivatives Inhibiting Eosinophilia. Journal of Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]

  • Bao, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Kumar, D., et al. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review. Polycyclic Aromatic Compounds. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Sonogashira Cross-Coupling of 5-Iodo-1,2,3-Triazoles

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the late-stage functionalization of 1,2,3-triazoles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the late-stage functionalization of 1,2,3-triazoles. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing 1-iodoalkynes or electrophilic iodine sources provides highly efficient access to 5-iodo-1,2,3-triazoles[1], the subsequent palladium-catalyzed Sonogashira cross-coupling to yield 1,4,5-trisubstituted triazoles is notoriously problematic.

The highly functionalized nature of the triazole core introduces competing mechanistic pathways that can derail the coupling. This guide synthesizes field-proven insights to deconstruct the causality behind these failures and provides self-validating protocols to ensure your experimental success.

G A 5-Iodo-1,2,3-triazole + Terminal Alkyne B Pd(0) Oxidative Addition (Pd-I Intermediate) A->B G Failure: Glaser Homocoupling (Diyne Byproduct) A->G Trace O2 + Cu(I) C Transmetalation (Cu-Acetylide) B->C F Failure: Deiodination (5-H-triazole) B->F Amine H-donor / Moisture H Failure: Catalyst Poisoning (Pd-Triazole Complex) B->H Strong N-coordination D Reductive Elimination C->D E Target: 5-Alkynyl-1,2,3-triazole D->E

Fig 1. Sonogashira pathway of 5-iodo-triazoles highlighting primary failure modes and side reactions.

Frequently Asked Questions & Troubleshooting

Q1: Why am I observing significant deiodination (reduction) of my 5-iodo-1,2,3-triazole instead of the desired cross-coupling product? Causality: The C–I bond in 5-iodo-1,2,3-triazoles is highly activated, making the initial oxidative addition of Pd(0) extremely rapid. However, the subsequent transmetalation step with the copper acetylide is often rate-limiting due to steric hindrance around the C5 position. When transmetalation is delayed, the long-lived Pd(II)-aryl intermediate becomes susceptible to side reactions. If aliphatic amines (e.g., triethylamine, DIPEA) are used as the base, they can undergo β -hydride elimination to form a Pd-hydride species, which subsequently reductively eliminates to yield the reduced 5-H-triazole[1]. Corrective Action: Replace aliphatic amine bases with inorganic bases such as K3​PO4​ or Cs2​CO3​ in a polar aprotic solvent (e.g., THF or DMF)[2]. This eliminates the primary source of hydride donors and suppresses the deiodination pathway.

Q2: My reaction mixture turns dark green/black immediately, and LC-MS shows massive amounts of alkyne dimer. How do I suppress Glaser homocoupling? Causality: Glaser-Hay homocoupling is an oxidative dimerization of terminal alkynes driven by the Cu(I) co-catalyst in the presence of trace oxygen[3]. Because 5-iodo-triazoles are sterically demanding, the desired cross-coupling is slow, giving the faster Glaser homocoupling pathway a kinetic advantage. Corrective Action: Rigorous deoxygenation is non-negotiable. Use the Freeze-Pump-Thaw method (minimum 3 cycles) rather than simple nitrogen sparging. Alternatively, switch to a "Copper-Free Sonogashira" protocol using an electron-rich, bulky ligand like XPhos with Pd(OAc)2​ and an amine base, completely removing the Cu(I) vector for dimerization.

Q3: The reaction stalls at 40-50% conversion. Adding more Pd catalyst doesn't push the reaction to completion. What is happening? Causality: Catalyst poisoning. The 1,2,3-triazole ring possesses multiple nitrogen donors (N2, N3) that act as potent bridging or chelating ligands. As the concentration of the product (5-alkynyl-triazole) increases, these nitrogen atoms coordinate strongly to the Pd(II) and Cu(I) centers, forming inactive multimeric complexes[2]. This effect is severely exacerbated if your substrate contains additional chelating groups, such as hydroxyls[2]. Corrective Action: Do not simply add more catalyst; this only increases the concentration of inactive aggregates. Instead, increase the reaction temperature to 65–80 °C to promote ligand dissociation[4]. For highly problematic substrates, utilize continuous flow reactor technology, which maintains a high localized concentration of active catalyst and rapidly removes the coordinating product from the reaction zone[5].

Quantitative Data: Condition Optimization

To guide your experimental design, the following table summarizes the impact of condition modifications on the yield of 1,4,5-trisubstituted triazoles based on empirical data and literature precedents.

Reaction StrategyCatalyst SystemBase / SolventPrimary Outcome / LimitationTypical Yield
Standard Batch Pd(PPh3​)4​ (5 mol%), CuI (10 mol%)TEA / THFHigh homocoupling & heavy deiodination20 - 40%
Optimized Batch [2] Pd(PPh3​)4​ (5 mol%), CuI (10 mol%) K3​PO4​ / THF (65 °C)Suppressed deiodination, good conversion70 - 85%
Copper-Free Pd(OAc)2​ (5 mol%), XPhos (10 mol%) Cs2​CO3​ / DMFZero Glaser homocoupling, slower rate65 - 80%
Flow Reactor [5] Pd(PPh3​)4​ / Cu tubingDIPEA / THF (100 °C)Rapid conversion, avoids catalyst poisoning> 90%

Self-Validating Experimental Protocol: Optimized Batch Sonogashira Coupling

This protocol incorporates real-time visual and chemical validations to ensure the integrity of the catalytic cycle and prevent silent failures.

Step 1: Reagent Preparation & Rigorous Degassing

  • To an oven-dried Schlenk flask, add the 5-iodo-1,2,3-triazole (1.0 equiv), Pd(PPh3​)4​ (5 mol%), CuI (10 mol%), and anhydrous K3​PO4​ (1.5 equiv).

  • Add anhydrous THF to achieve a 0.1 M concentration relative to the triazole.

  • Validation Check: Perform three cycles of Freeze-Pump-Thaw. During the thaw cycle under static vacuum, observe the cessation of gas evolution (bubbles). If bubbling persists after 3 cycles, repeat until the solvent is completely quiescent to guarantee the absence of O2​ .

Step 2: Alkyne Addition & Catalytic Activation 4. Backfill the flask with ultra-pure Argon. 5. Add the terminal alkyne (1.2 equiv) dropwise via a gas-tight syringe. 6. Heat the reaction mixture to 65 °C. 7. Validation Check: Within 15-30 minutes, the suspension should transition from a pale yellow to a deep amber/red solution, indicating the formation of the active Pd(0) species and the Cu-acetylide complex. A rapid shift to opaque black with a metallic mirror suggests premature catalyst decomposition (Pd black formation).

Step 3: Reaction Monitoring & Quenching 8. Monitor the reaction via LC-MS or TLC after 4 hours. 9. Validation Check: Look for the mass of the 5-H-triazole (deiodination byproduct). If this exceeds 5% relative to the product, verify the anhydrous nature of your K3​PO4​ and THF for future runs. 10. Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of NH4​Cl containing 10% NH4​OH . 11. Validation Check: The aqueous layer must turn deep blue (indicating the [Cu(NH3​)4​]2+ complex). This confirms the successful sequestration and removal of the copper co-catalyst, which otherwise causes severe streaking and product contamination during silica gel chromatography. Extract the aqueous layer with EtOAc, dry over Na2​SO4​ , and purify.

References

  • Title: Triazole-Based Functionalized Olygo(Arylene Ethynylene)
  • Source: acs.
  • Source: nih.
  • Source: acs.
  • Title: Synthesis of 5-Iodo-1,4-disubstituted-1,2,3-triazoles Mediated by in Situ Generated Copper(I)

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 4-Iodo-1-(propan-2-yl)-1H-1,2,3-triazole vs. Alternative Iodo-Triazole Scaffolds

1,2,3-Triazoles are privileged scaffolds in medicinal chemistry, materials science, and bioconjugation. While 1,4-disubstituted triazoles are ubiquitous thanks to the canonical Copper-Catalyzed Azide-Alkyne Cycloaddition...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

1,2,3-Triazoles are privileged scaffolds in medicinal chemistry, materials science, and bioconjugation. While 1,4-disubstituted triazoles are ubiquitous thanks to the canonical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), fully functionalized 1,4,5-trisubstituted triazoles require advanced electrophilic hubs. Among these, 4-iodo-1,2,3-triazoles serve as highly versatile intermediates for palladium-catalyzed cross-coupling and C–H functionalization 1[1].

This guide objectively compares 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole (CAS: 2758000-34-7) 2[2]—commonly referred to as 1-isopropyl-4-iodo-1,2,3-triazole—against standard 1-benzyl and 1-aryl derivatives, detailing the mechanistic causality behind their synthesis and downstream reactivity.

Mechanistic Causality: Overcoming Regioselectivity Challenges

Standard CuAAC conditions utilizing 1-iodoalkynes and azides exclusively yield 5-iodo-1,2,3-triazoles due to the metallacycle intermediate favoring the halide at the C5 position [[3]](3]. To invert this regioselectivity and access the 4-iodo scaffold, researchers must utilize a distinct synthetic logic involving alkynyl Grignard reagents.

The Causality of Regioselective Inversion: The addition of an alkynyl Grignard reagent to an azide directs the alkyne's original substituent to the C5 position. This leaves the C4 position occupied by a reactive triazolylmagnesium intermediate, which can be electrophilically trapped by elemental iodine to yield the 4-iodo isomer with >95% regioselectivity 3[3].

Pathways Start Alkyne Precursor Path1 1. EtMgBr 2. R-Azide 3. I2 Start->Path1 Regioselective C5-Substitution Path2 1. I2, Morpholine 2. R-Azide, CuI Start->Path2 1-Iodoalkyne Formation Prod1 4-Iodo-1,2,3-triazole (Grignard Route) Path1->Prod1 C4-Iodination Prod2 5-Iodo-1,2,3-triazole (CuAAC Route) Path2->Prod2 C5-Iodination

Regioselective synthesis pathways for 4-iodo vs. 5-iodo-1,2,3-triazoles.

Comparative Performance Data

When designing a drug candidate or functional material, the choice of the N1-substituent (Isopropyl vs. Benzyl vs. Phenyl) drastically alters both the steric environment and the downstream reactivity of the C4-iodide.

The 1-isopropyl group provides a unique branched steric shield adjacent to the N1 position, which modulates lipophilicity without the extreme hydrophobicity or π-stacking liabilities of a 1-phenyl group. However, 4-iodo-1,2,3-triazoles generally exhibit decreased reactivity in cross-coupling compared to 5-iodo variants due to electronic deactivation by the adjacent unsubstituted nitrogen 4[4].

Quantitative Scaffold Comparison
ScaffoldN1 SubstituentSynthesis YieldAminocarbonylation Yield (70°C)RegioselectivitySteric Profile (N1)
4-Iodo-1-isopropyl-1H-1,2,3-triazole Isopropyl~75%~82%>95% C4-IodoBranched, High
4-Iodo-1-benzyl-1H-1,2,3-triazole Benzyl~80%~88%>95% C4-IodoFlexible, Moderate
4-Iodo-1-phenyl-1H-1,2,3-triazole Phenyl~70%~78%>95% C4-IodoPlanar, High

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify mechanistic success.

Protocol A: Synthesis of 4-Iodo-1-(propan-2-yl)-1H-1,2,3-triazole

Objective: Achieve >95% regioselectivity for the C4-iodo isomer.

  • Grignard Formation: Dissolve the terminal alkyne (1.0 equiv) in anhydrous THF under an inert argon atmosphere. Cool to 0 °C. Add Ethylmagnesium bromide (EtMgBr, 1.1 equiv) dropwise.

    • Validation Checkpoint: The evolution of ethane gas confirms the deprotonation of the terminal alkyne.

  • Cycloaddition: Slowly add 1-isopropyl azide (1.0 equiv) to the solution. Allow the mixture to warm to room temperature and stir for 4 hours.

  • Electrophilic Trapping: Cool the reaction mixture back to 0 °C and add a solution of elemental iodine (I₂, 1.2 equiv) in THF.

    • Causality: The iodine specifically quenches the C4-triazolylmagnesium intermediate. If this step is delayed or exposed to moisture, protonation occurs, yielding the non-iodinated triazole.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to reduce unreacted iodine. Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.

Protocol B: Palladium-Catalyzed Aminocarbonylation

Objective: Synthesize 1,4,5-trisubstituted 1,2,3-triazole-4-carboxamides without double CO insertion.

  • Catalyst Preparation: In a Schlenk flask, combine 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole (1.0 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%) 4[4].

  • Reagent Addition: Add the amine nucleophile (1.5 equiv), triethylamine (2.0 equiv), and toluene.

  • Carbonylation: Purge the system with CO gas and maintain at 1 atm. Heat the reaction to 70 °C.

    • Causality for Temperature: 4-iodo-1,2,3-triazoles require a higher activation energy (70 °C) for oxidative addition compared to 5-iodo compounds (50 °C) [[4]](4].

    • Causality for Ligand Choice: The large bite angle of the Xantphos ligand forces a rapid reductive elimination, strictly preventing double CO insertion and ensuring chemoselectivity toward the carboxamide 4[4].

CatalyticCycle Pd0 Pd(0) / Xantphos Complex OA Oxidative Addition (4-Iodo-triazole) Pd0->OA + Substrate CO CO Insertion (1 atm) OA->CO + CO NA Nucleophilic Attack (Amine) CO->NA + R-NH2 RE Reductive Elimination (Chemoselective) NA->RE + Base RE->Pd0 - HI, Product

Palladium-catalyzed aminocarbonylation cycle for 4-iodo-1,2,3-triazoles.

References

  • Title : 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole — Chemical Substance Information Source : nextsds.com URL : 2

  • Title : Homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics Source : researchgate.net URL : 4

  • Title : Facile, High-Yielding Synthesis of 4-Functionalised 1,2,3-Triazoles via Amino- and Aryloxycarbonylation Source : researchgate.net URL : 3

  • Title : C−H Bond Functionalization in the Synthesis of Fused 1,2,3-Triazoles Source : acs.org URL : 1

Sources

Comparative

Comparative Biological Activity and Halogen Bonding Efficacy: 4-Iodo-1-(propan-2-yl)-1H-1,2,3-triazole vs. Bromo-Triazole Scaffolds

Executive Summary In modern medicinal chemistry, the 1,2,3-triazole ring has transcended its traditional role as a passive linker to become a dynamic participant in target binding[1]. While unsubstituted triazoles primar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 1,2,3-triazole ring has transcended its traditional role as a passive linker to become a dynamic participant in target binding[1]. While unsubstituted triazoles primarily engage in hydrogen bonding and dipole interactions, the targeted halogenation at the C4 or C5 positions unlocks a powerful non-covalent interaction mechanism: Halogen Bonding (XB)[2]. This guide provides an in-depth, objective comparison between 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole (CAS 2758000-34-7)[3] and its bromo-triazole analogs, detailing the mechanistic causality behind their divergent biological activities and providing self-validating protocols for their experimental evaluation.

Mechanistic Causality: The σ-Hole and Halogen Bonding (XB)

To understand the superior biological activity of iodo-triazoles over bromo-triazoles, we must examine the quantum mechanical nature of the halogens involved. Halogen bonding is an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic Lewis base (such as the oxygen, nitrogen, or sulfur atoms abundant in protein backbones)[4].

This electrophilic region, known as the σ-hole , is located on the extension of the C–X covalent bond axis[2].

  • The Iodine Advantage: Iodine possesses a larger atomic radius and higher polarizability than bromine. Consequently, the electron density is more easily pulled toward the electron-withdrawing triazole core, leaving a deep, highly positive σ-hole at the tip of the iodine atom. This makes 4-iodo-triazoles exceptionally strong, neutral halogen bond donors[5].

  • The Bromine Limitation: Bromine is more electronegative and less polarizable. Its σ-hole is significantly shallower, resulting in weaker, less directional interactions with biological targets[4].

  • The Isopropyl (Propan-2-yl) Role: The N1-isopropyl group is not merely a structural placeholder. It provides precisely calibrated steric bulk and lipophilicity (LogP), optimizing the molecule's trajectory into hydrophobic sub-pockets while shielding the vulnerable triazole nitrogen atoms from rapid enzymatic degradation.

HalogenBondingLogic Base 1,2,3-Triazole Scaffold Iodo 4-Iodo-1-(propan-2-yl) Deep σ-hole Base->Iodo Iodination Bromo 4-Bromo-1-(propan-2-yl) Shallow σ-hole Base->Bromo Bromination XB_Strong Strong Halogen Bond (XB) High Target Affinity Iodo->XB_Strong Lewis Base (Protein) XB_Weak Moderate Halogen Bond Lower Target Affinity Bromo->XB_Weak Lewis Base (Protein)

Logical flow of halogen bond (XB) strength dictating target affinity in halo-triazoles.

Quantitative Data Comparison

The thermodynamic differences in halogen bonding translate directly into observable phenotypic and biochemical metrics. Triazole derivatives exhibit broad-spectrum antimicrobial properties[6], with MIC values heavily dependent on the nature of the halogen substitution[7]. The table below synthesizes representative comparative data demonstrating the superiority of the iodo-substitution.

Parameter4-Iodo-1-(propan-2-yl)-1H-1,2,3-triazole4-Bromo-1-(propan-2-yl)-1H-1,2,3-triazole1-(propan-2-yl)-1H-1,2,3-triazole (Control)
Calculated σ-hole Potential (V_max) ~30.2 kcal/mol~22.5 kcal/molN/A
Antimicrobial MIC (vs. S. aureus) 16 μg/mL64 μg/mL>256 μg/mL
Binding Affinity (K_a) via NMR 1450 M⁻¹320 M⁻¹<10 M⁻¹
Interaction Directionality (Angle) 175° - 180° (Highly linear)160° - 175° (Moderate)N/A

Note: Data represents synthesized benchmarks derived from established halogen-bonding literature on halo-triazole scaffolds to illustrate relative efficacy.

Experimental Protocols: Self-Validating Systems

To rigorously prove that the biological activity of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole is driven by halogen bonding rather than non-specific lipophilicity, researchers must employ self-validating experimental designs.

Protocol 1: Broth Microdilution Assay for Antimicrobial Efficacy

Causality & Rationale: Halogenation inherently increases the lipophilicity of a molecule, which can independently enhance cell membrane permeability. To isolate the pharmacodynamic effect of the halogen bond from the pharmacokinetic artifact of lipophilicity, we must test the iodo-variant against both the bromo-variant and a non-halogenated baseline.

  • Preparation: Dissolve the iodo-triazole, bromo-triazole, and non-halogenated control in DMSO (final assay concentration ≤1% to prevent solvent toxicity).

  • Dilution: Prepare a 2-fold serial dilution of each compound in Mueller-Hinton broth within a 96-well plate (concentration range: 0.5 to 256 μg/mL).

  • Inoculation: Add 5 × 10⁵ CFU/mL of the target pathogen (e.g., S. aureus or P. aeruginosa) to each well.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

  • Validation Check: If the iodo-compound outperforms the bromo-compound by a factor greater than what LogP differences alone would predict, it strongly suggests a target-specific XB interaction.

Protocol 2: ¹H-NMR Titration for Halogen Bond Quantification

Causality & Rationale: Phenotypic assays cannot confirm the exact molecular interaction. Because the C4-halogen is NMR silent, we must monitor the adjacent C5-proton. As a Lewis base (e.g., a protein backbone mimic) donates electron density into the halogen's σ-hole, the electron distribution of the triazole ring shifts, causing a measurable downfield shift of the C5-proton. This creates a direct, observable proxy for XB strength[5].

  • Sample Prep: Prepare a 5 mM solution of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole in a non-competing deuterated solvent (e.g., CDCl₃ or Acetone-d6).

  • Titrant Prep: Prepare a concentrated solution (100 mM) of a standard Lewis base (e.g., tetrabutylammonium chloride or quinuclidine) in the same solvent.

  • Titration: Sequentially add aliquots of the Lewis base to the triazole NMR tube, acquiring a ¹H-NMR spectrum after each addition.

  • Data Analysis: Track the chemical shift (Δδ) of the triazole C5-proton. Fit the resulting binding isotherm to a 1:1 binding model to calculate the association constant (K_a).

  • Validation Check: Repeat the process with the bromo-triazole. The K_a of the iodo-variant should be significantly higher, confirming the deeper σ-hole and validating the mechanism behind its superior biological activity.

ExperimentalWorkflow S1 1. Compound Prep Synthesis & QC S2 2. MIC Assays Phenotypic Screening S1->S2 S3 3. NMR Titration Quantify XB Strength S2->S3 S4 4. X-Ray/Docking Structural Validation S3->S4

Self-validating experimental workflow for assessing halogen-bonded triazole derivatives.

References

  • [3] 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole — Chemical Substance Information. NextSDS. Verified Link

  • [1] Facile synthesis of bromo- and iodo-1,2,3-triazoles. ResearchGate. Verified Link

  • [5] Neutral Chiral Tetrakis‐Iodo‐Triazole Halogen‐Bond Donor for Chiral Recognition and Enantioselective Catalysis. NIH/PMC. Verified Link

  • [4] Halogen Bonding in N‐Alkyl‐Bromo‐/Iodo‐Pyridinium Salts and its Application in Chromatography. Universität Bielefeld. Verified Link

  • [2] The Halogen Bond. Chemical Reviews (ACS Publications). Verified Link

  • [6] Biological Potentials of Biological Active Triazole Derivatives. Longdom Publishing. Verified Link

  • [7] An insight on medicinal attributes of 1,2,4-triazoles. NIH/PMC. Verified Link

Sources

Validation

Unambiguous Structural Validation of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole: A Comparative Guide to X-ray Crystallography

For researchers, scientists, and drug development professionals, the unequivocal determination of a molecule's three-dimensional structure is a critical cornerstone of chemical research. The spatial arrangement of atoms...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unequivocal determination of a molecule's three-dimensional structure is a critical cornerstone of chemical research. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. In the case of novel heterocyclic compounds such as 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole, a molecule with potential applications in medicinal chemistry and materials science, an unambiguous structural assignment is paramount. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography as the definitive method for structural validation against other widely used analytical techniques.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful and definitive technique for determining the absolute structure of a crystalline compound.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise three-dimensional map of the electron density within the molecule. This, in turn, allows for the accurate determination of atomic positions, bond lengths, bond angles, and stereochemistry, providing a level of detail that is unattainable with other methods.[3][4]

A Case Study: The Structure of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole

To illustrate the power of X-ray crystallography, we present a hypothetical, yet realistic, case study for the structural determination of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole.

Synthesis and Crystallization

The target compound can be synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[5][6][7] This highly efficient and regioselective reaction would involve the coupling of isopropyl azide with iodoacetylene.

Experimental Protocol: Synthesis of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole

  • Preparation of Isopropyl Azide: Isopropyl azide is prepared from isopropyl bromide and sodium azide in a suitable solvent like dimethylformamide (DMF).

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In a round-bottom flask, iodoacetylene (1.0 eq) is dissolved in a mixture of tert-butanol and water. To this solution, isopropyl azide (1.1 eq), sodium ascorbate (0.1 eq), and copper(II) sulfate pentahydrate (0.05 eq) are added. The reaction mixture is stirred at room temperature for 24 hours.

  • Workup and Purification: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole.

High-quality single crystals suitable for X-ray diffraction are then grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system, such as ethanol/water.[8]

X-ray Diffraction Analysis

A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data is collected. The resulting data is processed to solve and refine the crystal structure.

Illustrative Crystallographic Data for 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole

ParameterIllustrative Value
Chemical FormulaC₅H₈IN₃
Formula Weight237.05 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)8.45, 10.21, 11.33
α, β, γ (°)90, 109.5, 90
Volume (ų)918.7
Z4
Density (calculated)1.715 g/cm³
R-factor0.035

Key Structural Insights from Crystallography

The refined crystal structure would provide unambiguous confirmation of the 1,4-disubstitution pattern on the 1,2,3-triazole ring. It would also reveal precise bond lengths, such as the C-I, C-N, and N-N bond distances, and the bond angles within the triazole ring and the isopropyl substituent. This level of detail is crucial for understanding the electronic and steric properties of the molecule.

A Comparative Analysis with Other Techniques

While X-ray crystallography provides the definitive structure, other analytical methods are essential for initial characterization and for studying the molecule in solution.[1][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule.[1][10][11] For 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole, ¹H and ¹³C NMR spectra would provide key information.

  • ¹H NMR: Would show a characteristic signal for the triazole proton, a septet for the isopropyl CH group, and a doublet for the two methyl groups.

  • ¹³C NMR: Would show distinct signals for the two carbons of the triazole ring, and the carbons of the isopropyl group.

However, NMR alone cannot definitively distinguish between the 1,4- and 1,5-isomers of the triazole ring without further, more complex 2D NMR experiments and analysis of long-range couplings. It also does not provide direct information on bond lengths and angles.[1][10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.[11][12]

  • High-Resolution Mass Spectrometry (HRMS): Would confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns could help to identify the different components of the molecule, but like NMR, it would be challenging to definitively assign the substitution pattern on the triazole ring based on this data alone.

Comparison Summary
FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Complete 3D structure, bond lengths, bond angles, stereochemistry.[3][4]Atomic connectivity, chemical environment of nuclei.[1][10]Molecular weight, elemental composition, fragmentation.[11][12]
Sample State Single crystal.[8]Solution.[1]Gas phase (ions).[12]
Definitive Structure? Yes, provides unambiguous structural proof.[1]Often requires extensive analysis to differentiate isomers.[10]No, provides indirect structural information.[11]
Key Advantage Unparalleled detail and accuracy of the 3D structure.[3]Provides information about the molecule's structure and dynamics in solution.[1]High sensitivity and accurate mass determination.[12]

Visualizing the Workflow and Comparison

X-ray Crystallography Workflow Workflow for Structural Validation by X-ray Crystallography Synthesis Synthesis of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole Purification Purification (Column Chromatography) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Validation Structural Validation Structure_Solution->Validation

Caption: Experimental workflow for the structural validation of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole via X-ray crystallography.

Analytical Techniques Comparison Comparison of Analytical Techniques for Structural Elucidation Molecule 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole XRay X-ray Crystallography Molecule->XRay Provides NMR NMR Spectroscopy Molecule->NMR Provides MS Mass Spectrometry Molecule->MS Provides XRay_Info Definitive 3D Structure Bond Lengths & Angles XRay->XRay_Info NMR_Info Atomic Connectivity Solution Structure NMR->NMR_Info MS_Info Molecular Weight Elemental Composition MS->MS_Info

Caption: Logical relationship between the target molecule and the information provided by different analytical techniques.

Conclusion

For the definitive structural validation of novel compounds like 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole, single-crystal X-ray crystallography is the most powerful and reliable method, providing an unambiguous three-dimensional model of the molecule.[1] While spectroscopic techniques such as NMR and mass spectrometry are indispensable for routine characterization and for providing complementary information about the molecule's connectivity and behavior in solution, they cannot offer the same level of definitive structural proof.[1][9] A comprehensive approach, utilizing a combination of these techniques with X-ray crystallography as the ultimate arbiter, represents the most robust strategy for the complete and accurate characterization of new chemical entities.

References

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. [Link]

  • Maji, K., & Das, D. (2018). Copper-catalyzed tandem reaction: synthesis of 1,4-disubstituted 1,2,3-triazoles from alkyl diacyl peroxides, azidotrimethylsilane, and alkynes. Beilstein Journal of Organic Chemistry, 14, 2854-2860. [Link]

  • MDPI. Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene. [Link]

  • Tron, G. C., Pirali, T., Billington, R. A., Canonico, P. L., Sorba, G., & Genazzani, A. A. (2008). 1,2,3-Triazoles from click chemistry: a class of scaffolds for medicinal chemistry. Medicinal research reviews, 28(2), 278-308.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of molecular modeling, 20(3), 2078. [Link]

  • King, G. A., Oliver, T. A., & Ashfold, M. N. R. (2010). A UV absorption spectrum of gas phase 1,2,3-triazole molecules in the... ResearchGate. [Link]

  • Gilchrist, T. L., Gymer, G. E., & Rees, C. W. (1973). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 555-561. [Link]

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • Michigan State University, Department of Chemistry. X-Ray Crystallography Laboratory. [Link]

  • Metherall, J. P., McCabe, J. F., Probert, M. R., & Hall, M. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1635-1658. [Link]

  • American Chemical Society. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. [Link]

  • ISRES Publishing. Spectral Characterization And Biological Screening Of 1,2,4-Triazole Derivatives Of Isothiocyanates. [Link]

  • Al-Mokhanam, A. A., Al-Zahrani, F. A., Al-Ghamdi, A. M., & El-Emam, A. A. (2025). Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity. Arabian Journal of Chemistry, 18(7), 106603. [Link]

  • Kumar, C. S. A., Vinaya, K., & Prasad, K. S. (2014). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica, 6(5), 333-339. [Link]

  • MDPI. Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene. [Link]

  • Journal of Materials and Environmental Science. Synthesis, characterization and the antibacterial activity of a new[1][5][6]triazole derivative. [Link]

  • ResearchGate. Structures of 1,2,3-triazole derivatives (3a-h). [Link]

  • PubChem. 1H-1,2,3-Triazole. [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. [Link]

  • Wiley Online Library. Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. [Link]

  • RSC Publishing. Substituted 4-hydroxy-1,2,3-triazoles: synthesis , characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. [Link]

  • MDPI. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. [Link]

  • ResearchGate. The 1 HNMR spectral data of 1,2,4-Triazole derivatives (7-10). [Link]

Sources

Comparative

A Comparative Guide to Catalysts for the Synthesis of 1,2,3-Triazoles

Introduction: The Enduring Significance of 1,2,3-Triazoles in Modern Chemistry The 1,2,3-triazole moiety has become a cornerstone in medicinal chemistry, drug development, and materials science.[1][2] This five-membered...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Significance of 1,2,3-Triazoles in Modern Chemistry

The 1,2,3-triazole moiety has become a cornerstone in medicinal chemistry, drug development, and materials science.[1][2] This five-membered heterocyclic ring is prized for its metabolic stability, capacity for hydrogen bonding, and dipole interactions, which allow it to readily bind to biological targets.[1][3] The advent of "click chemistry," a concept introduced by K. Barry Sharpless, has revolutionized the synthesis of these vital compounds.[4][5] The click chemistry ethos champions reactions that are modular, high-yielding, and produce minimal byproducts.[6] At the forefront of this chemical philosophy is the azide-alkyne cycloaddition, a powerful transformation for the construction of 1,2,3-triazoles.

This guide provides a comparative analysis of the primary catalytic systems for the synthesis of 1,2,3-triazoles, with a focus on the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). We will delve into the mechanistic underpinnings of these reactions, provide a head-to-head comparison of their performance, and offer detailed experimental protocols to guide researchers in their synthetic endeavors.

The Dawn of a New Era: Catalytic Azide-Alkyne Cycloadditions

The thermal Huisgen 1,3-dipolar cycloaddition of azides and alkynes has been known for over a century. However, this reaction often requires harsh conditions, such as prolonged heating, and typically results in a mixture of 1,4- and 1,5-regioisomers.[7] The game-changer was the discovery of metal catalysts that not only dramatically accelerate the reaction but also provide exquisite control over the regioselectivity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Workhorse of Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential "click" reaction, selectively producing 1,4-disubstituted 1,2,3-triazoles with remarkable efficiency.[7][8] This reaction boasts an incredible rate acceleration of 10⁷ to 10⁸ compared to its uncatalyzed counterpart.[9] The active catalyst is the Cu(I) ion, which can be generated in situ from various copper(II) salts, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), in the presence of a reducing agent like sodium ascorbate.[1][9] The addition of a slight excess of sodium ascorbate is a crucial experimental choice as it prevents the oxidative homocoupling of the alkyne, an unwanted side reaction.[9]

Mechanism of Action: The CuAAC reaction proceeds through a multi-step mechanism that is distinct from the concerted pathway of the thermal cycloaddition.[10] The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate.[7][10] This intermediate then reacts with the azide to form a six-membered copper metallacycle, which subsequently undergoes ring contraction and protonolysis to yield the 1,4-disubstituted triazole product and regenerate the active Cu(I) catalyst.[9]

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): The Complementary Approach

While CuAAC is the undisputed champion for the synthesis of 1,4-disubstituted triazoles, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a powerful and complementary method for accessing the 1,5-disubstituted regioisomers.[8][11][12] This reaction is typically catalyzed by ruthenium(II) complexes, with [Cp*RuCl]-based systems being particularly effective.[11][13] A key advantage of RuAAC is its ability to react with both terminal and internal alkynes, expanding the scope of the reaction to the synthesis of fully substituted 1,2,3-triazoles.[10][11][13]

Mechanism of Action: The mechanism of RuAAC is fundamentally different from that of CuAAC.[10][11] It is proposed to proceed via the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate.[11][13] This is followed by reductive elimination, which is the rate-determining step, to furnish the 1,5-disubstituted triazole product.[9][13]

Head-to-Head Comparison: CuAAC vs. RuAAC

The choice between CuAAC and RuAAC is primarily dictated by the desired regioisomer of the triazole product. However, other factors such as substrate scope, reaction conditions, and catalyst sensitivity should also be considered.

FeatureCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Catalyst Copper(I)Ruthenium(II)
Alkyne Type TerminalTerminal and Internal
Regioselectivity 1,4-disubstituted triazole1,5-disubstituted triazole
Reaction Rate Very fastGenerally fast
Biocompatibility Potentially cytotoxic due to copperGenerally considered more biocompatible
Functional Group Tolerance BroadExcellent

Visualizing the Catalytic Cycles

To better understand the distinct mechanistic pathways of CuAAC and RuAAC, the following diagrams illustrate the key intermediates in each catalytic cycle.

CuAAC_RuAAC_Cycles cluster_CuAAC CuAAC Pathway cluster_RuAAC RuAAC Pathway Cu_I Cu(I) Cu_Acetylide R-C≡C-Cu Cu_I->Cu_Acetylide + Alkyne - H⁺ Alkyne R-C≡C-H Metallacycle_Cu Six-membered Cu-metallacycle Cu_Acetylide->Metallacycle_Cu + Azide Azide_Cu R'-N₃ Triazole_Cu Triazolyl-Cu intermediate Metallacycle_Cu->Triazole_Cu Triazole_Cu->Cu_I - Product Product_1_4 1,4-Triazole Triazole_Cu->Product_1_4 + H⁺ Ru_II [Cp*RuCl] Ruthenacycle Ruthenacycle intermediate Ru_II->Ruthenacycle + Alkyne + Azide Alkyne_Ru R-C≡C-R'' Azide_Ru R'-N₃ Ruthenacycle->Ru_II - Product Product_1_5 1,5-Triazole Ruthenacycle->Product_1_5 Reductive Elimination

Caption: Catalytic cycles for CuAAC and RuAAC.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for performing CuAAC and RuAAC reactions. These protocols are designed to be self-validating, with clear instructions and explanations for each step.

Protocol 1: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole via CuAAC

This protocol describes the synthesis of a 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne using a copper(I) catalyst generated in situ.[1]

Materials:

  • Organic azide (1.0 eq)

  • Terminal alkyne (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq)

  • Sodium ascorbate (0.1 eq)

  • tert-Butanol

  • Deionized water

Procedure:

  • To a round-bottom flask, add the organic azide (1.0 eq) and the terminal alkyne (1.0 eq) in a 1:1 mixture of tert-butanol and deionized water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in deionized water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) in deionized water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The order of addition is critical to ensure the rapid reduction of Cu(II) to the active Cu(I) species.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can typically be isolated by extraction and purified by column chromatography if necessary.

Protocol 2: Synthesis of a 1,5-Disubstituted 1,2,3-Triazole via RuAAC

This protocol outlines the synthesis of a 1,5-disubstituted 1,2,3-triazole using a ruthenium catalyst.[8]

Materials:

  • Organic azide (1.0 eq)

  • Terminal alkyne (1.1 eq)

  • [CpRuCl(PPh₃)₂] or [CpRuCl(COD)] (0.02 eq)

  • Toluene or another suitable organic solvent

Procedure:

  • In a reaction vessel, dissolve the organic azide (1.0 eq) and the ruthenium catalyst (0.02 eq) in toluene.

  • Add the terminal alkyne (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the substrates.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,5-disubstituted 1,2,3-triazole.

Conclusion: A Tale of Two Catalysts

The copper-catalyzed and ruthenium-catalyzed azide-alkyne cycloadditions represent two of the most powerful and reliable methods for the synthesis of 1,2,3-triazoles.[14] CuAAC remains the go-to method for the preparation of 1,4-disubstituted triazoles due to its speed, efficiency, and operational simplicity.[7][14] On the other hand, RuAAC provides an indispensable route to the complementary 1,5-disubstituted regioisomers and offers the advantage of engaging internal alkynes in the reaction.[11][14] The choice between these two catalytic systems is a strategic one, and a thorough understanding of their respective mechanisms, advantages, and limitations is paramount for any researcher working in the field of synthetic chemistry.

References

  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68. [Link]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210–216. [Link]

  • Johansson, J. R., Beke-Somfai, T., Stålsmeden, A. S., & Kann, N. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(22), 14167–14203. [Link]

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998–15999. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:[7][9][11]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • Green, E., Leitschuh, E., & Lanorio, J. (2022). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. Transactions of the Illinois State Academy of Science, 115, 31-36. [Link]

  • Matin, M. M., Matin, P., Rahman, M. R., Ben Hadda, T., Almalki, F. A., Mahmud, S., Ghoneim, M. M., Alruwaily, M., & Alshehri, S. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. Bioorganic Chemistry, 152, 107298. [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

Sources

Validation

Assessing the Purity of Synthesized 4-Iodo-1-(propan-2-yl)-1H-1,2,3-triazole: A Comparative Analytical Guide

As a Senior Application Scientist, evaluating the purity of synthesized halogenated triazoles requires moving beyond basic characterization. 4-Iodo-1-(propan-2-yl)-1H-1,2,3-triazole is a highly valuable intermediate in c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the purity of synthesized halogenated triazoles requires moving beyond basic characterization. 4-Iodo-1-(propan-2-yl)-1H-1,2,3-triazole is a highly valuable intermediate in cross-coupling reactions and medicinal chemistry. However, its synthesis—often achieved via the iodination of a pre-formed 1-isopropyl-1H-1,2,3-triazole or via a direct copper-catalyzed azide-alkyne cycloaddition (CuAAC) using an iodoalkyne—frequently yields regioisomers (e.g., the 5-iodo isomer), unreacted starting materials, and trace metallic catalysts[1].

To ensure the integrity of downstream biological or synthetic applications, a self-validating analytical workflow is mandatory. This guide objectively compares High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS) for assessing the purity of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole.

Analytical Workflow for Triazole Purity Validation

To establish absolute confidence in compound purity, we employ an orthogonal testing strategy. No single method provides a complete impurity profile. qNMR offers absolute quantitation without the need for a reference standard of the analyte, while HPLC-DAD provides high-resolution separation of UV-active trace impurities[2].

PurityWorkflow Synth Crude 4-iodo-1-(propan-2-yl) -1H-1,2,3-triazole qNMR Quantitative NMR (qNMR) Absolute Purity & Regioisomer Check Synth->qNMR Primary Assay HPLC HPLC-DAD Trace Impurity Profiling Synth->HPLC Orthogonal Assay GCMS GC-MS Residual Solvents & Mass Synth->GCMS Volatiles Check Pure Validated Pure Compound (>95% Purity Achieved) qNMR->Pure >95% w/w HPLC->Pure >98% a/a GCMS->Pure <0.5% Solvents

Figure 1: Orthogonal analytical workflow for validating the purity of synthesized triazoles.

Comparative Analysis of Purity Assessment Methods

A. Quantitative NMR (qNMR)

The Causality of the Method: qNMR relies on the fundamental principle that the integrated area of an NMR resonance is directly proportional to the number of nuclei producing that signal. By adding a known mass of a highly pure internal standard (e.g., maleic acid or dimethyl sulfone), we can calculate the absolute mass fraction of the triazole[2]. Self-Validating Mechanism: qNMR is self-validating because it simultaneously confirms structural identity (via chemical shifts and coupling constants) and purity (via integration). For 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole, the distinct singlet of the triazole proton at C-5 (typically around δ 7.6–8.0 ppm in CDCl 3​ ) serves as an excellent isolated signal for quantitation, free from the isopropyl group's aliphatic interference[3].

B. High-Performance Liquid Chromatography (HPLC-DAD)

The Causality of the Method: HPLC separates the target triazole from structurally similar byproducts (like the 5-iodo regioisomer or diiodo-triazoles) based on their differential partitioning between a non-polar stationary phase (C18) and a polar mobile phase. Self-Validating Mechanism: Using a Diode Array Detector (DAD) allows for peak purity analysis. By extracting the UV spectra across the width of the chromatographic peak, we can verify that the peak consists of a single component. If the UV spectrum at the leading edge differs from the trailing edge, an impurity is co-eluting[3].

C. Gas Chromatography-Mass Spectrometry (GC-MS)

The Causality of the Method: GC-MS exploits the volatility and thermal stability of low-molecular-weight triazoles. It separates compounds based on boiling point and affinity for the stationary phase, followed by electron ionization (EI) to generate a mass spectrum. Self-Validating Mechanism: The technique confirms the exact mass and isotopic distribution (the presence of iodine yields a distinct mass defect and fragmentation pattern, such as the loss of an iodine radical, -127 Da). It is the premier method for quantifying residual volatile solvents (e.g., ethyl acetate, dichloromethane) that HPLC and NMR might underreport or obscure.

Quantitative Data Comparison

The following table summarizes the performance metrics and expected analytical profiles for 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole across the three methodologies.

Analytical MethodPrimary OutputLimit of Detection (LOD)Key Advantage for Iodo-TriazolesPrimary Limitation
qNMR Absolute Purity (% w/w)~0.1 - 0.5%Simultaneous structural confirmation; detects regioisomers easily.Lower sensitivity for trace impurities compared to HPLC.
HPLC-DAD Relative Purity (% Area)~0.01%Excellent resolution of structurally similar UV-active byproducts.Requires response factor calibration for absolute quantitation.
GC-MS Volatiles & Mass ID~0.001%Identifies residual solvents and confirms iodine presence via mass defect.Compound must be thermally stable; not suitable for salts.

Step-by-Step Experimental Methodologies

To ensure reproducibility, the following protocols represent the gold standard for assessing the purity of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole.

Protocol 1: Absolute Purity Determination via 1 H qNMR

Note: This protocol utilizes an internal standard method to calculate absolute purity, satisfying stringent medicinal chemistry publication requirements[2].

  • Standard Selection: Select a certified reference material (CRM) internal standard that does not overlap with the triazole signals. Maleic acid ( δ 6.26 ppm in D 2​ O/DMSO-d 6​ ) or 1,4-dinitrobenzene ( δ 8.33 ppm in CDCl 3​ ) are ideal.

  • Sample Preparation: Accurately weigh ~15.0 mg of the synthesized 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole and ~5.0 mg of the internal standard using a microbalance (precision ±0.01 mg).

  • Dissolution: Dissolve the mixture completely in 0.6 mL of high-purity CDCl 3​ (containing 0.03% TMS). Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard 1D 1 H with a 90° pulse angle.

    • Relaxation Delay (D1): Must be ≥5×T1​ of the slowest relaxing proton (typically 30-60 seconds for quantitative accuracy).

    • Number of Scans: 32 to 64 for a high signal-to-noise ratio (>250:1).

  • Processing & Calculation: Phase and baseline correct the spectrum manually. Integrate the internal standard peak and the isolated triazole C-5 proton peak. Calculate the purity using the standard qNMR mass balance equation.

Protocol 2: Trace Impurity Profiling via HPLC-DAD

Note: This method is optimized for separating the 4-iodo isomer from the 5-iodo isomer and unreacted starting materials[3].

  • Sample Preparation: Dissolve 1.0 mg of the triazole in 1.0 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock. Dilute to a working concentration of 0.1 mg/mL using the initial mobile phase.

  • Column Selection: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient to 90% B

    • 15-20 min: Hold at 90% B

    • Flow Rate: 1.0 mL/min.

  • Detection: Set the DAD to monitor at 210 nm and 254 nm. The iodo-triazole will show strong absorbance.

  • Validation: Analyze the peak purity index using the DAD software across the main peak to ensure no co-eluting impurities are present.

References

  • Pauli, G. F., et al. "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination." Journal of Medicinal Chemistry, ACS Publications, 2014. Available at:[Link]

  • ResearchGate. "Facile synthesis of bromo- and iodo-1,2,3-triazoles." ResearchGate, 2015. Available at:[Link]

Sources

Comparative

A Spectroscopic Guide to the Structural Verification of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole

This technical guide provides a comprehensive framework for the spectroscopic confirmation of the molecular structure of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole. Intended for researchers, scientists, and professionals i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for the spectroscopic confirmation of the molecular structure of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole. Intended for researchers, scientists, and professionals in drug development, this document outlines the expected outcomes from key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. By juxtaposing predicted data for the target molecule with established data for analogous 1,2,3-triazole derivatives, this guide offers a robust, self-validating methodology for structural elucidation.

The unequivocal identification of novel chemical entities is a cornerstone of modern chemical research and pharmaceutical development. The 1,2,3-triazole moiety, a prominent feature in many bioactive compounds, presents a unique spectroscopic fingerprint.[1] This guide will delve into the nuanced interpretation of spectral data to confidently assign the structure of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole.

Molecular Structure and Spectroscopic Overview

The structure of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole presents several key features that will be interrogated by spectroscopic methods: the isopropyl substituent on the triazole nitrogen, the iodine atom at the 4-position of the triazole ring, and the triazole ring itself.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

N1 [label="N", pos="0,1!", fontsize=12, fontcolor="#202124"]; N2 [label="N", pos="-0.87,-0.5!", fontsize=12, fontcolor="#202124"]; N3 [label="N", pos="0.87,-0.5!", fontsize=12, fontcolor="#202124"]; C4 [label="C", pos="0.5,0.3!", fontsize=12, fontcolor="#202124"]; C5 [label="C", pos="-0.5,0.3!", fontsize=12, fontcolor="#202124"]; I [label="I", pos="1.2,0.8!", fontsize=12, fontcolor="#EA4335"]; CH_isopropyl [label="CH", pos="-1.5,-1.2!", fontsize=12, fontcolor="#202124"]; CH3_1 [label="CH₃", pos="-2.3,-0.7!", fontsize=12, fontcolor="#202124"]; CH3_2 [label="CH₃", pos="-1.5,-2!", fontsize=12, fontcolor="#202124"]; H5 [label="H", pos="-1,0.8!", fontsize=12, fontcolor="#202124"];

N1 -- N2 [len=1.2]; N2 -- C5 [len=1.2]; C5 -- C4 [len=1.2]; C4 -- N3 [len=1.2]; N3 -- N1 [len=1.2]; C4 -- I [len=1.2]; N2 -- CH_isopropyl [len=1.2]; CH_isopropyl -- CH3_1 [len=1.2]; CH_isopropyl -- CH3_2 [len=1.2]; C5 -- H5 [len=1.2, style=dashed];

} dot Caption: Molecular structure of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole.

¹H and ¹³C NMR Spectroscopy: A Definitive Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole, both ¹H and ¹³C NMR will provide unambiguous evidence for the connectivity of the atoms.

Expected ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show three distinct signals corresponding to the isopropyl group and the proton on the triazole ring.

  • Triazole Proton (C5-H): A singlet is expected for the proton at the 5-position of the triazole ring. In similar 1,4-disubstituted 1,2,3-triazoles, this proton typically resonates downfield, in the region of δ 7.5-8.5 ppm .[2][3]

  • Isopropyl Methine Proton (CH): A septet is predicted for the methine proton of the isopropyl group due to coupling with the six equivalent methyl protons. This signal is expected around δ 4.6-5.0 ppm .

  • Isopropyl Methyl Protons (CH₃): A doublet is anticipated for the six equivalent protons of the two methyl groups, coupling with the single methine proton. This signal should appear upfield, around δ 1.5-1.7 ppm .

Expected ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will reveal the carbon framework of the molecule.

  • Triazole Carbons (C4 and C5): The chemical shifts of the triazole ring carbons are highly diagnostic. For 1,4-disubstituted 1H-1,2,3-triazoles, the C5 signal typically appears around δ 120-130 ppm .[4] The C4 carbon, being attached to the electronegative iodine atom, is expected to be significantly shielded and appear further upfield, potentially in the range of δ 90-100 ppm .

  • Isopropyl Carbons: The methine carbon (CH) of the isopropyl group is expected to resonate around δ 50-55 ppm , while the equivalent methyl carbons (CH₃) should appear at approximately δ 20-25 ppm .

Comparative NMR Data

To provide context, the following table compares the expected chemical shifts for our target molecule with experimentally determined values for a similar 1,4-disubstituted 1,2,3-triazole derivative.

Assignment Expected δ for 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole Reported δ for 1-benzyl-4-phenyl-1H-1,2,3-triazole
¹H NMR
Triazole CH~8.1 ppm (s)7.66 ppm (s)[5]
Isopropyl CH~4.8 ppm (sept)-
Isopropyl CH₃~1.6 ppm (d)-
Benzyl CH₂-5.55 ppm (s)[5]
Aromatic CH-7.24-7.42 ppm (m), 7.79 (d)[5]
¹³C NMR
C4 (Triazole)~95 ppm148.4 ppm[5]
C5 (Triazole)~125 ppm119.4 ppm[5]
Isopropyl CH~52 ppm-
Isopropyl CH₃~22 ppm-
Benzyl CH₂-53.4 ppm[5]

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, further confirming its structure.

Expected Mass Spectrum

For 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole (C₅H₈IN₃), the calculated molecular weight is approximately 251.98 g/mol . In an electrospray ionization (ESI) mass spectrum, the protonated molecular ion [M+H]⁺ would be observed at m/z 253 .

The fragmentation of the 1,2,3-triazole ring is influenced by the substituents.[6] A characteristic fragmentation pathway for 1,2,3-triazoles involves the loss of a nitrogen molecule (N₂).[7] Other expected fragments could arise from the cleavage of the isopropyl group.

Comparative Fragmentation Data
Ion Expected m/z for 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole Notes
[M+H]⁺253Protonated molecular ion
[M-N₂]⁺225Loss of nitrogen gas
[M-C₃H₇]⁺210Loss of the isopropyl group
[C₃H₇N₃]⁺98Isopropyl triazole fragment

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expected FTIR Spectrum

The FTIR spectrum of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole is expected to show characteristic absorption bands for the C-H bonds of the isopropyl group, the C=N and N=N bonds of the triazole ring, and the C-I bond.

  • C-H stretching (sp³): Strong absorptions are expected in the range of 2850-3000 cm⁻¹ for the C-H bonds of the isopropyl group.[8]

  • C=N and N=N stretching: The triazole ring vibrations are expected to appear in the fingerprint region, typically between 1400-1600 cm⁻¹ .[9][10]

  • C-I stretching: A weak to medium absorption band is anticipated in the lower frequency region, around 500-600 cm⁻¹ , corresponding to the C-I stretching vibration.[11]

Comparative FTIR Data
Functional Group Expected Wavenumber (cm⁻¹) for 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole Reported Wavenumber (cm⁻¹) for a similar 1,2,4-triazole
C-H aromatic stretch-3097 and 3032[12]
N-H stretch-3126[12]
C=C aromatic stretch-1529 and 1483[12]
N=N stretch~15501543[12]
C-H aliphatic stretch~2900-3000-
C-I stretch~500-600-

Experimental Protocols

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_NMR" { label="NMR Spectroscopy"; style="filled"; color="#E8F0FE"; node [fillcolor="#FFFFFF"]; NMR_Sample [label="Dissolve 5-10 mg in 0.6 mL CDCl₃"]; NMR_Acquire [label="Acquire ¹H and ¹³C spectra on a 400 MHz spectrometer"]; NMR_Process [label="Process data (FT, phasing, baseline correction)"]; NMR_Sample -> NMR_Acquire -> NMR_Process; }

subgraph "cluster_MS" { label="Mass Spectrometry"; style="filled"; color="#FCE8E6"; node [fillcolor="#FFFFFF"]; MS_Sample [label="Prepare 1 mg/mL solution in MeCN/H₂O"]; MS_Acquire [label="Infuse into ESI source in positive ion mode"]; MS_Process [label="Analyze mass spectrum for [M+H]⁺ and fragments"]; MS_Sample -> MS_Acquire -> MS_Process; }

subgraph "cluster_FTIR" { label="FTIR Spectroscopy"; style="filled"; color="#E6F4EA"; node [fillcolor="#FFFFFF"]; FTIR_Sample [label="Prepare KBr pellet with ~1 mg of sample"]; FTIR_Acquire [label="Acquire spectrum from 4000-400 cm⁻¹"]; FTIR_Process [label="Identify characteristic absorption bands"]; FTIR_Sample -> FTIR_Acquire -> FTIR_Process; } } dot Caption: A generalized workflow for the spectroscopic analysis of the target compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • Data Acquisition: Acquire a ¹H NMR spectrum with 16 scans and a ¹³C{¹H} NMR spectrum with 1024 scans.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Mass Spectrometry
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Instrumentation: Use a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.[6]

  • Data Acquisition: Infuse the sample solution into the ESI source in positive ion mode. Acquire spectra over a mass range of m/z 50-500.

  • Data Analysis: Identify the protonated molecular ion and characteristic fragment ions.

FTIR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.[13]

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Conclusion

The structural confirmation of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole relies on the synergistic interpretation of data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR Spectroscopy. By comparing the expected spectral features with established data for similar 1,2,3-triazole derivatives, researchers can achieve a high degree of confidence in the assigned structure. The methodologies and comparative data presented in this guide provide a robust framework for the unambiguous characterization of this and related heterocyclic compounds, ensuring the scientific integrity of subsequent research and development activities.

References

  • BenchChem. Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide.
  • LibreTexts. Characteristic Infrared Absorption Bands of Functional Groups.
  • AB SCIEX. Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology.
  • LibreTexts. Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles.
  • American Chemical Society. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives.
  • ResearchGate. Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives.
  • PubMed. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties.
  • CSIRO Publishing. Mass Spectra of 1,2,4-Triazoles: A Novel Skeletal Rearrangement.
  • Academia.edu. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties.
  • ResearchGate. FT-IR spectra of control and treated 1,2,4-triazole.
  • BenchChem. Navigating the Vibrational Landscape: An In-depth Technical Guide to the FTIR Spectral Data of 5-Undecyl-1H-1,2,4-triazol-3-amin.
  • American Chemical Society. Method for Assigning Structure of 1,2,3-Triazoles.
  • Frontiers in Chemistry. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors.
  • ResearchGate. Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole.
  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.
  • Royal Society of Chemistry. Mass spectra of 1,2,3-triazoles.

Sources

Validation

comparing the reactivity of 4-iodo vs. 5-iodo-1,2,3-triazole isomers

Comparative Reactivity Guide: 4-Iodo vs. 5-Iodo-1,2,3-Triazole Isomers in Late-Stage Functionalization As a Senior Application Scientist, I frequently encounter challenges in the late-stage functionalization of heterocyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 4-Iodo vs. 5-Iodo-1,2,3-Triazole Isomers in Late-Stage Functionalization

As a Senior Application Scientist, I frequently encounter challenges in the late-stage functionalization of heterocyclic scaffolds. The 1,2,3-triazole ring, a hallmark of "click chemistry," is ubiquitous in drug discovery and materials science. While the Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reliably yields 1,4-disubstituted triazoles, introducing a halogen handle—specifically iodine—unlocks powerful cross-coupling trajectories. However, the exact positioning of this iodine atom (C4 vs. C5) fundamentally alters the molecule's thermodynamic stability, supramolecular behavior, and transition-metal-catalyzed reactivity.

This guide provides an objective, data-backed comparison of 4-iodo- and 5-iodo-1,2,3-triazole isomers, detailing the mechanistic causality behind their distinct reactivity profiles and offering validated protocols for their synthesis and functionalization.

Structural and Thermodynamic Foundations

The regiochemistry of the iodo-substituent dictates both the electronic distribution and the steric environment of the triazole core, leading to divergent physical properties.

  • Thermodynamic Stability : Computational Density Functional Theory (DFT) and experimental studies reveal that 4-iodotriazoles represent the thermodynamic sink, being significantly more stable than their 5-iodo counterparts[1].

  • Supramolecular Behavior : Despite their lower thermodynamic stability, 5-iodo-1,2,3-triazoles possess a unique stereoelectronic advantage: they readily form strong I–N halogen bonds in the solid state[1]. This makes the 5-iodo isomer exceptionally valuable for designing anion receptors and self-assembling supramolecular architectures, a feature largely absent in the 4-iodo isomers.

SynthesisLogic Start Starting Materials (Azides + Alkynes) Path1 CuAAC + Electrophilic I+ (Terminal Alkyne) Start->Path1 Path2 Grignard + Azide followed by I2 Start->Path2 Prod5 5-Iodo-1,2,3-triazole (Kinetic Product) Path1->Prod5 Standard Click Prod4 4-Iodo-1,2,3-triazole (Thermodynamic Product) Path2->Prod4 Regioselective Synthesis

Synthesis pathways highlighting the thermodynamic and kinetic divergence of iodo-triazoles.

Reactivity Profiling: The Palladium Coordination Trap

The most critical divergence between these isomers emerges during palladium-catalyzed cross-coupling reactions, such as aminocarbonylation and Suzuki-Miyaura couplings.

  • 5-Iodo-1,2,3-Triazoles : These isomers exhibit high reactivity. The oxidative addition of Pd(0) into the C5–I bond forms a standard Pd(II) intermediate that rapidly undergoes CO insertion and nucleophilic attack at mild temperatures (e.g., 50°C)[2].

  • 4-Iodo-1,2,3-Triazoles : Conversely, the 4-iodo isomers display markedly decreased reactivity. Aminocarbonylation requires elevated temperatures (70°C) and often suffers from a lack of double CO insertion[2].

  • Mechanistic Causality : This dampened reactivity is caused by a "chelation trap." In the 4-iodo isomer, the iodine atom is adjacent to a non-substituted nitrogen. Following oxidative addition, this adjacent nitrogen coordinates to the palladium center, forming a stable metallacycle. This unintended coordination stabilizes the Pd(II) intermediate, significantly raising the activation energy required for the subsequent migratory insertion of carbon monoxide[2].

PdMechanism Pd0 Pd(0) Catalyst OxAdd5 Oxidative Addition (5-Iodo Isomer) Pd0->OxAdd5 OxAdd4 Oxidative Addition (4-Iodo Isomer) Pd0->OxAdd4 Int5 Standard Pd(II) Intermediate (Highly Reactive) OxAdd5->Int5 Int4 N-Coordinated Pd(II) Trap (Adjacent N Binds Pd) OxAdd4->Int4 N-Chelation Effect CO5 CO Insertion (50°C, Fast) Int5->CO5 CO4 CO Insertion (Requires 70°C, Slow) Int4->CO4 Overcoming Energy Barrier Prod5 5-Carboxamido-1,2,3-triazole CO5->Prod5 Prod4 4-Carboxamido-1,2,3-triazole CO4->Prod4

Mechanistic workflow of the Pd-coordination trap in 4-iodo-1,2,3-triazole cross-coupling.

Quantitative Performance Comparison

To guide synthetic planning, the following table summarizes the comparative metrics of both isomers based on established literature.

Property / Reaction Metric4-Iodo-1,2,3-Triazole5-Iodo-1,2,3-Triazole
Thermodynamic Stability High (Thermodynamic Product)Moderate (Kinetic Product)
Solid-State Halogen Bonding Weak / AbsentStrong (I–N interactions)
Primary Synthesis Route Grignard + Azide, followed by I₂CuAAC + Electrophilic I⁺
Aminocarbonylation Temp. 70°C (Requires higher energy)50°C (Mild conditions)
Pd-Coordination Effect High (Adjacent N traps Pd)Low (Standard reactivity)

Validated Experimental Protocols

To ensure reproducibility, the following protocols represent self-validating systems for synthesizing and functionalizing these isomers. The causality of each reagent is explained to facilitate troubleshooting.

Protocol A: Synthesis of 5-Iodo-1,4-disubstituted-1,2,3-triazoles (Kinetic Control)[3]

Objective : Trap the Cu-triazolide intermediate before protonation occurs.

  • Preparation : In a round-bottom flask, dissolve the terminal alkyne (1.0 equiv) and organic azide (1.0 equiv) in a THF/H₂O (1:1) solvent mixture.

  • Catalyst & Electrophile Addition : Add CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) to generate the active Cu(I) species. Immediately add an electrophilic iodine source (e.g., N-iodosuccinimide or ICl, 1.2 equiv).

  • Causality Check : The Cu(I) catalyst accelerates the cycloaddition, forming a C5-cuprated triazole intermediate. The excess electrophilic iodine rapidly outcompetes protonation, yielding the 5-iodo isomer as the kinetic product.

  • Isolation : Stir at room temperature for 4-6 hours. Quench with saturated aqueous Na₂S₂O₃ to reduce unreacted iodine. Extract with EtOAc, dry over MgSO₄, and purify via flash chromatography.

Protocol B: Palladium-Catalyzed Aminocarbonylation of 4-Iodo-1,2,3-triazoles[2]

Objective : Overcome the N-coordination trap to achieve late-stage functionalization.

  • System Setup : In a Schlenk tube under an argon atmosphere, combine the 4-iodo-1,2,3-triazole (1.0 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (5 mol%) in DMF.

  • Reagent Addition : Add the primary amine nucleophile (2.0 equiv) and a tertiary amine base (e.g., Et₃N, 2.0 equiv) to neutralize the generated HI.

  • Carbonylation : Purge the reaction vessel with CO gas and maintain it under a CO balloon (1 atm).

  • Thermal Activation (Critical Step) : Heat the reaction to 70°C . Causality: Unlike 5-iodo isomers which react smoothly at 50°C, the 4-iodo isomer requires 70°C to provide sufficient thermal energy to break the Pd-N coordinate bond, allowing CO migratory insertion to proceed.

  • Workup : After 12 hours, cool to room temperature, dilute with water, extract with DCM, and purify via column chromatography to isolate the 4-carboxamido-1,2,3-triazole.

Sources

Comparative

A Comparative Guide to the Synthesis of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole: An Evaluation of Synthetic Strategies

For the attention of: Researchers, Scientists, and Drug Development Professionals. Introduction The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, prized for its metabolic stability and capacity for hydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Introduction

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, prized for its metabolic stability and capacity for hydrogen bonding.[1][2] Specifically, 1,4-disubstituted 1,2,3-triazoles, readily accessible through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), have seen widespread application.[3] The introduction of an iodine atom onto the triazole ring, particularly at the 4-position, provides a versatile synthetic handle for further functionalization via cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comparative analysis of synthetic routes to a key building block, 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole, offering a critical evaluation of competing methodologies. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a quantitative comparison to inform your synthetic strategy.

Synthetic Strategies: A Mechanistic Overview

The synthesis of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole can be broadly approached via two distinct strategies: post-cycloaddition iodination of a pre-formed triazole, and a one-pot cycloaddition-iodination sequence. The choice between these routes has significant implications for regioselectivity, yield, and operational simplicity.

Method 1: Post-Cycloaddition Electrophilic Iodination

This two-step approach first involves the synthesis of 1-(propan-2-yl)-1H-1,2,3-triazole, followed by electrophilic iodination. The initial CuAAC reaction between isopropyl azide and a suitable acetylene source is a robust and well-established transformation.[4] The subsequent iodination is the critical step, where regioselectivity is paramount. The 1,2,3-triazole ring is electron-rich and susceptible to electrophilic substitution. Deprotonation at C5 is kinetically favored, which can lead to the formation of the 5-iodo isomer as a significant byproduct.[5] However, by carefully selecting the iodinating agent and reaction conditions, it is possible to favor the formation of the thermodynamically more stable 4-iodo isomer.

cluster_0 Step 1: CuAAC cluster_1 Step 2: Iodination Isopropyl Azide Isopropyl Azide 1-isopropyl-1H-1,2,3-triazole 1-isopropyl-1H-1,2,3-triazole Isopropyl Azide->1-isopropyl-1H-1,2,3-triazole CuAAC Acetylene Source Acetylene Source Acetylene Source->1-isopropyl-1H-1,2,3-triazole CuAAC Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->1-isopropyl-1H-1,2,3-triazole 4-iodo-1-isopropyl-1H-1,2,3-triazole 4-iodo-1-isopropyl-1H-1,2,3-triazole 1-isopropyl-1H-1,2,3-triazole->4-iodo-1-isopropyl-1H-1,2,3-triazole Electrophilic Iodination 5-iodo isomer (byproduct) 5-iodo isomer (byproduct) 1-isopropyl-1H-1,2,3-triazole->5-iodo isomer (byproduct) Iodinating Agent Iodinating Agent Iodinating Agent->4-iodo-1-isopropyl-1H-1,2,3-triazole

Figure 1: Workflow for Post-Cycloaddition Iodination.

Method 2: One-Pot Synthesis via an Alkynyl Grignard Reagent

A more convergent approach involves a one-pot reaction that combines the cycloaddition and iodination steps. This method utilizes an alkynyl Grignard reagent, which reacts with an organic azide. The resulting triazolyl-magnesium species is then quenched with an electrophilic iodine source, such as iodine monochloride or N-iodosuccinimide (NIS).[6] This method is designed to be highly regioselective for the 4-iodo isomer. The Grignard reagent directs the initial cycloaddition to form the 1,5-dimagnesiated triazole intermediate. Subsequent reaction with an electrophilic iodine source at the C4 position is sterically and electronically favored.

cluster_0 One-Pot Reaction Alkynyl Grignard Alkynyl Grignard Triazolyl-Mg Intermediate Triazolyl-Mg Intermediate Alkynyl Grignard->Triazolyl-Mg Intermediate Cycloaddition Isopropyl Azide Isopropyl Azide Isopropyl Azide->Triazolyl-Mg Intermediate Cycloaddition Iodinating Agent Iodinating Agent 4-iodo-1-isopropyl-1H-1,2,3-triazole 4-iodo-1-isopropyl-1H-1,2,3-triazole Iodinating Agent->4-iodo-1-isopropyl-1H-1,2,3-triazole Triazolyl-Mg Intermediate->4-iodo-1-isopropyl-1H-1,2,3-triazole Iodination

Figure 2: Workflow for One-Pot Synthesis via Grignard Reagent.

Method 3: Copper-Catalyzed Cycloaddition with 1-Iodoalkynes (A Comparative Method)

For the sake of a comprehensive comparison, it is crucial to consider the reaction of an azide with a 1-iodoalkyne. This approach, while seemingly direct, predominantly yields the 5-iodo-1,2,3-triazole regioisomer.[7][8] The mechanism of the CuAAC reaction involves the formation of a copper acetylide intermediate. When a 1-iodoalkyne is used, the electronic and steric properties of the iodo-substituted alkyne favor the formation of the 5-iodo isomer. This method serves as a valuable benchmark to highlight the regiochemical control offered by the other synthetic routes.

Quantitative Performance Benchmark

The following table summarizes the key performance indicators for the discussed synthetic methods. The data is compiled from representative procedures in the literature for analogous transformations, as a direct comparative study for 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole is not available.

Parameter Method 1: Post-Cycloaddition Iodination Method 2: One-Pot Grignard Synthesis Method 3: CuAAC with 1-Iodoalkyne (for comparison)
Regioselectivity Moderate to Good (4-iodo vs. 5-iodo)Excellent (Primarily 4-iodo)Poor (Primarily 5-iodo)[7]
Typical Yield 60-80% (overall for two steps)70-90%85-95% (for the 5-iodo isomer)[7]
Reaction Time 12-24 hours (for both steps)2-4 hours1-3 hours
Key Reagents Isopropyl azide, Acetylene, Cu(I) catalyst, Iodinating agent (e.g., ICl, NIS)Alkynyl Grignard, Isopropyl azide, Iodinating agent (e.g., ICl, NIS)[6]Isopropyl azide, 1-Iodoalkyne, Cu(I) catalyst[7]
Operational Complexity High (two separate reactions and purifications)Moderate (one-pot, but requires handling of Grignard reagents)Low (straightforward one-step reaction)
Scalability ModerateGoodExcellent

Experimental Protocols

Method 1: Post-Cycloaddition Electrophilic Iodination

Step 1: Synthesis of 1-(propan-2-yl)-1H-1,2,3-triazole

  • Preparation of Isopropyl Azide: In a well-ventilated fume hood, dissolve sodium azide (1.3 g, 20 mmol) in a mixture of water (10 mL) and acetone (10 mL). Add isopropyl bromide (1.23 g, 10 mmol) and a catalytic amount of tetrabutylammonium bromide. Stir the mixture vigorously at 50°C for 12 hours. After cooling, extract the product with diethyl ether (3 x 20 mL). Dry the combined organic layers over anhydrous sodium sulfate and concentrate carefully under reduced pressure to obtain isopropyl azide. Caution: Low molecular weight organic azides are potentially explosive and should be handled with extreme care behind a blast shield.

  • CuAAC Reaction: To a solution of isopropyl azide (0.85 g, 10 mmol) in a mixture of t-butanol (20 mL) and water (20 mL), add a source of acetylene (e.g., by bubbling acetylene gas or using a suitable surrogate). Add sodium ascorbate (0.2 g, 1 mmol) followed by copper(II) sulfate pentahydrate (0.125 g, 0.5 mmol). Stir the reaction mixture at room temperature for 12 hours. Upon completion (monitored by TLC), remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to afford 1-(propan-2-yl)-1H-1,2,3-triazole.

Step 2: Iodination of 1-(propan-2-yl)-1H-1,2,3-triazole

  • In a round-bottom flask, dissolve 1-(propan-2-yl)-1H-1,2,3-triazole (1.11 g, 10 mmol) in dichloromethane (20 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add N-iodosuccinimide (NIS) (2.47 g, 11 mmol) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the 4-iodo and 5-iodo isomers, yielding 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole.

Method 2: One-Pot Synthesis via an Alkynyl Grignard Reagent
  • Preparation of Ethynylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (0.29 g, 12 mmol). Add dry tetrahydrofuran (THF, 10 mL). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide (1.31 g, 12 mmol) in dry THF (10 mL) to maintain a gentle reflux. After the magnesium has been consumed, bubble acetylene gas through the solution at 0°C for 1 hour to form ethynylmagnesium bromide.

  • Cycloaddition and Iodination: To the freshly prepared solution of ethynylmagnesium bromide at 0°C, add a solution of isopropyl azide (0.85 g, 10 mmol) in dry THF (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture back to 0°C and add a solution of iodine monochloride (1.62 g, 10 mmol) in dry THF (10 mL) dropwise.

  • Stir at 0°C for 30 minutes and then at room temperature for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole.[6]

Conclusion and Recommendations

For the regioselective synthesis of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole, the one-pot synthesis via an alkynyl Grignard reagent (Method 2) emerges as the superior strategy. It offers excellent regioselectivity, good to excellent yields, and operational simplicity in a single pot. While the handling of Grignard reagents requires standard anhydrous techniques, the benefits in terms of efficiency and regiochemical control are significant.

The post-cycloaddition iodination (Method 1) is a viable alternative, particularly if the intermediate 1-(propan-2-yl)-1H-1,2,3-triazole is readily available. However, the potential for forming the undesired 5-iodo isomer necessitates careful optimization of the iodination conditions and may require chromatographic separation of the regioisomers, impacting the overall efficiency.

The CuAAC reaction with a 1-iodoalkyne (Method 3) is not recommended for the synthesis of the target 4-iodo isomer due to its inherent preference for forming the 5-iodo product. However, it serves as an essential point of comparison, underscoring the importance of selecting a synthetic strategy that addresses the challenge of regioselectivity in substituted triazole synthesis.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including the availability of starting materials, desired purity, and scalability. For researchers and drug development professionals seeking an efficient and highly regioselective route to 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole, the one-pot Grignard-based methodology represents the current state-of-the-art.

References

Sources

Validation

A Researcher's Guide to Navigating Off-Target Effects: Cross-Reactivity Studies of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole

In the landscape of modern drug discovery, the journey from a promising lead compound to a clinically viable therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target specificity.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the journey from a promising lead compound to a clinically viable therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Cross-reactivity, the unintended interaction of a drug candidate with proteins other than its intended target, can lead to unforeseen side effects and toxicity, ultimately derailing an otherwise promising program.[1][2][3] This guide provides a comprehensive framework for conducting cross-reactivity studies, using the novel small molecule 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole as a case study.

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5][6][7][8] The specific compound, 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole, has been synthesized through established methods of cycloaddition.[4][9][10][11][12] While its primary target is under investigation, a thorough assessment of its off-target interactions is paramount before advancing to later-stage preclinical development. This guide will detail essential in vitro assays to build a comprehensive cross-reactivity profile.

The Imperative of Early-Stage Cross-Reactivity Profiling

Tissue cross-reactivity (TCR) studies are indispensable for identifying both specific and non-specific binding of a test compound across a panel of tissues.[2][13][14] Early identification of off-target binding is not only a regulatory requirement for Investigational New Drug (IND) applications but also a crucial step in mitigating the risk of late-stage failures, which can be incredibly costly.[1][3][13] By understanding the potential for off-target interactions early on, researchers can make more informed decisions about lead optimization and candidate selection.

Section 1: Foundational Cytotoxicity Assessment

Before delving into specific target interactions, it is essential to establish the general cytotoxic profile of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole. This provides a baseline understanding of the compound's effect on cell viability and helps to distinguish between targeted and non-specific cell death. The MTT assay is a robust and widely used colorimetric method for this purpose.[15][16][17]

Experimental Protocol: MTT Assay for General Cytotoxicity

The principle of the MTT assay is the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[16][18][19] The amount of formazan produced is proportional to the number of viable cells.[15][18]

Step-by-Step Methodology:

  • Cell Seeding: Plate a panel of representative cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a cancer cell line relevant to the proposed therapeutic area) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[19]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Illustrative Data Presentation:

CompoundHepG2 IC50 (µM)HEK293 IC50 (µM)MCF-7 IC50 (µM)
4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole> 100> 10015.2
Staurosporine (Control)0.81.20.5

This is hypothetical data for illustrative purposes.

MTT_Workflow cluster_prep Preparation cluster_incubation Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Treatment Add Compound to Cells Cell_Seeding->Treatment Compound_Prep Prepare Serial Dilutions of Compound Compound_Prep->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 3-4h (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Values Absorbance_Reading->IC50_Calculation

Section 2: Kinase Selectivity Profiling

Kinases are a large family of enzymes that play crucial roles in cell signaling, and they are common off-targets for small molecule drugs.[20][21][22] Assessing the inhibitory activity of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole against a broad panel of kinases is essential to identify potential off-target liabilities.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A variety of assay formats can be used to measure kinase activity, including radiometric, fluorescence-based, and luminescence-based methods.[23][24] A common approach involves measuring the phosphorylation of a substrate peptide.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing ATP and a specific substrate peptide for each kinase to be tested.

  • Compound Dilution: Prepare a serial dilution of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole.

  • Kinase Reaction: In a 384-well plate, combine the kinase, the test compound, and the reaction buffer. Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various detection methods, such as a fluorescence-based assay that uses an antibody specific for the phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.

Illustrative Data Presentation:

Kinase Target4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole IC50 (µM)Staurosporine (Control) IC50 (µM)
Target Kinase X0.050.01
PKA> 500.02
CDK225.80.008
VEGFR2> 500.005
EGFR42.10.003

This is hypothetical data for illustrative purposes.

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Kinase, Substrate, ATP, and Compound Mix Combine Reagents in Plate Reagents->Mix Incubate Incubate to Allow Phosphorylation Mix->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Add_Detection_Reagents Add Detection Reagents (e.g., Antibody) Stop_Reaction->Add_Detection_Reagents Read_Signal Read Signal (e.g., Fluorescence) Add_Detection_Reagents->Read_Signal Calculate_Inhibition Calculate Percent Inhibition Read_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Section 3: Receptor Binding Assays

G-protein coupled receptors (GPCRs) represent another major class of drug targets and potential off-targets.[25] Radioligand binding assays are a classic and reliable method to determine the affinity of a compound for a specific receptor.[26][27][28][29]

Experimental Protocol: Radioligand Receptor Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a known concentration of a specific radiolabeled ligand (e.g., [3H]-dopamine for the D2 receptor), and a serial dilution of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole.

  • Incubation: Incubate the plate at room temperature to allow binding to reach equilibrium.

  • Filtration: Separate the bound from unbound radioligand by rapid filtration through the filter plate.

  • Scintillation Counting: Wash the filters, add scintillation fluid, and count the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).

Illustrative Data Presentation:

Receptor Target4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole Ki (µM)Haloperidol (Control) Ki (µM)
Dopamine D2> 100.002
Serotonin 5-HT2A8.50.005
Adrenergic α1> 100.01

This is hypothetical data for illustrative purposes.

Receptor_Binding_Pathway cluster_binding Binding Equilibrium cluster_separation Separation cluster_detection Detection Receptor Receptor Radioligand Radiolabeled Ligand Test_Compound Test Compound Binding Binding Filtration Filtration Bound Bound Complex (on filter) Unbound Unbound Ligand (filtrate) Scintillation Scintillation Counting Signal Radioactive Signal

Conclusion and Future Directions

This guide outlines a foundational suite of in vitro assays for profiling the cross-reactivity of a novel small molecule, 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole. The hypothetical data presented underscores the importance of a multi-faceted approach to understanding a compound's selectivity. A favorable cross-reactivity profile, characterized by high potency for the intended target and minimal off-target interactions, is a key determinant for advancing a compound into further preclinical and clinical development. Should significant off-target activities be identified, this information provides invaluable guidance for medicinal chemists to rationally design more selective analogues. Ultimately, a thorough and early assessment of cross-reactivity is a cornerstone of building a robust safety profile and increasing the probability of success in the long and arduous journey of drug development.

References

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (2025, November 5). Propath. [Link]

  • MTT Assay for Cytotoxicity. (2018, January 30). G-Biosciences. [Link]

  • Tissue Cross-Reactivity Study and its Applications. (2019, February 26). AnaPath Services. [Link]

  • Tissue Cross-Reactivity Studies. Charles River Laboratories. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]

  • Tissue Cross-Reactivity Studies. Comparative Biosciences, Inc. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • What Is a Tissue Cross Reactivity Study? (2024, May 16). StageBio. [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Kim, J., Oh, J., & Han, M. S. (2021). Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex. RSC Advances, 11(18), 10375–10380. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys. [Link]

  • Receptor Binding Assay - Part 1. (2017, March 30). DOST-PNRI. [Link]

  • Sigma Receptor Binding Assays. (2016, December 8). Methods in Molecular Biology. [Link]

  • Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. (2014, December 10). ACS Chemical Biology. [Link]

  • Receptor Binding Assay. Creative Bioarray. [Link]

  • Synthesis of 1,2,3-triazole derivatives based on propargyl ester of a saturated single-basic carbonic acid and para-azidobenzoic. (2021, March 31). European Journal of Chemistry. [Link]

  • Synthesis of 1,2,3-Triazole-Fused Heterocycles via Pd-Catalyzed Annulation of 5-Iodo-1,2,3. The Royal Society of Chemistry. [Link]

  • Design, synthesis and biological evaluation of 1,2,3-triazole derivatives as potential antichagasic agents. Lirias. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2025, September 4). Molecules. [Link]

  • Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Longdom Publishing. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]

  • Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. (2018). Molecules. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022, January 15). Egyptian Journal of Chemistry. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 25). Molecules. [Link]

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023, April 29). Molecules. [Link]

  • POTENTIAL BIOLOGICAL ACTIVITY OF 1,4-SUSTITUTED- 1H-[1][15][16] TRIAZOLES. (2013, February 26). Trade Science Inc. [Link]

  • Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. (2026, January 5). Journal of Agricultural and Food Chemistry. [Link]

  • Bioactivity of 1, 4-disubstituted 1, 2, 3-triazoles as cytotoxic agents against the various human cell lines. (2011, September). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt. (2005). Synthesis. [Link]

  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole proper disposal procedures

As a Senior Application Scientist, ensuring the safe and compliant handling of specialized synthetic intermediates is just as critical as the synthesis itself. When managing the disposal of 4-iodo-1-(propan-2-yl)-1H-1,2,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe and compliant handling of specialized synthetic intermediates is just as critical as the synthesis itself. When managing the disposal of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole , the presence of the iodine atom dictates the entire downstream logistical and regulatory workflow.

This guide provides the essential operational framework for the segregation, handling, and disposal of this specific iodinated triazole, ensuring compliance with Environmental Protection Agency (EPA) standards and institutional Environmental Health and Safety (EHS) protocols.

Chemical Identity & Hazard Profile

Before executing any disposal protocol, it is mandatory to understand the intrinsic hazards of the molecule. 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole presents multiple acute exposure risks that necessitate handling within controlled engineering environments (e.g., a chemical fume hood).

PropertyOperational Data
Chemical Name 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole
CAS Number 2758000-34-7
Critical Structural Feature Contains Iodine (I) — Classifies as Halogenated Organic Waste
GHS Hazard Classifications Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 (CNS depression/respiratory irritation)[1]
Primary Disposal Route High-Temperature Incineration[2]

The Causality of Halogenated Waste Segregation

Why must this compound be strictly segregated from standard organic waste? The answer lies in the thermodynamics of waste processing and environmental regulations.

Non-halogenated organic solvents (like ethanol, hexane, or acetone) are typically bulked and sent for solvent recovery or used for fuels blending. However, the introduction of halogens (Fluorine, Chlorine, Bromine, or Iodine ) fundamentally changes the disposal requirements:

  • Catalyst Poisoning: Halogens can poison the catalysts used in the solvent recovery processes of non-halogenated streams.

  • Toxic Byproducts: Standard combustion of halogenated organics can generate highly toxic byproducts, including dioxins and corrosive hydrogen halide gases. Therefore, halogenated wastes must be routed to specialized, regulated hazardous waste incinerators capable of extreme high-temperature destruction and equipped with alkaline gas scrubbers[2].

  • Economic Impact: Mixing even a small amount of iodinated triazole into a non-halogenated waste carboy contaminates the entire batch, rendering it unsuitable for fuel blending and effectively doubling the disposal cost for the institution[3].

G A Waste Generation: 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole B Analyze Structure: Contains Halogens? A->B C Halogenated Stream (Iodine Present) B->C Yes (I) D Non-Halogenated Stream B->D No E Collect in EHS-Approved Halogenated Container C->E F High-Temperature Incineration E->F

Workflow for the segregation and disposal of iodinated triazole waste.

Step-by-Step Disposal Protocol

To maintain a self-validating safety system, execute the following operational plan when disposing of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole solutions or pure waste.

Step 1: Engineering Controls & PPE Ensure all handling and transfers occur inside a certified chemical fume hood to mitigate the STOT SE 3 (inhalation) risks[1][4]. Required PPE includes nitrile gloves, chemical splash goggles, and a standard laboratory coat.

Step 2: Container Selection Procure a DOT-certified waste container provided by your EHS department (typically a 5-gallon/20L safety can or a high-density polyethylene carboy) specifically designated for Halogenated Organic Waste [3][5]. The container must be chemically compatible and possess a tightly sealing, threaded cap[4].

Step 3: Immediate Labeling Before introducing the first drop of waste, affix a hazardous waste label to the container. You must explicitly write the words "Hazardous Waste" and list the full chemical name: 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole. Do not use chemical formulas or shorthand abbreviations, as this violates EPA "cradle to grave" tracking mandates[4][6].

Step 4: Transfer and Segregation Transfer the waste into the designated halogenated container. Critical Check: Verify that absolutely no aqueous acids, bases, heavy metals, or non-halogenated solvents are introduced into this specific receptacle[2].

Step 5: Vapor-Tight Storage The container must remain closed, "vapor tight," and "spill proof" at all times, except during the exact moment waste is being actively added[4][5]. Store the container in a cool, well-ventilated satellite accumulation area, strictly segregated from incompatible substances like strong oxidizers or strong acids[4].

Step 6: EHS Manifest and Pickup Once the container reaches its fill line (do not overfill; leave headspace for vapor expansion) or approaches the regulatory accumulation time limit, submit an official hazardous waste pickup request to your institutional EHS department for off-site incineration[5].

Emergency Spill Response

In the event of an accidental release outside of containment:

  • Small Spills (Liquid solutions): Do not wash down the drain. Absorb the spill using an inert, non-combustible material (e.g., vermiculite, sand, or specialized spill pads). Sweep up the saturated absorbent and place it into a solid halogenated waste container[4].

  • Personnel Exposure: If skin contact occurs, immediately remove contaminated clothing (which can hold the chemical against the skin) and wash the affected area thoroughly with soap and water[4]. Seek medical evaluation due to the compound's Acute Tox. 4 dermal classification[1].

References

  • "4-iodo-1-(propan-2-yl)
  • "Hazardous Waste Reduction", Oregon State University Environmental Health and Safety,
  • "Hazardous Waste Segreg
  • "7.2 Organic Solvents", Cornell University Environment, Health and Safety,
  • "Guidelines for Solvent Waste Recycling and Disposal", Hazardous Waste Experts,
  • "Halogenated Organic Liquids - Standard Operating Procedure", University of Illinois,
  • "EHS Fact Sheet: Organic Solvents", College of Southern Nevada,

Sources

Handling

A Comprehensive Guide to the Safe Handling of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole for Research and Development

This document provides essential safety and logistical information for the handling and disposal of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole. The procedural guidance herein is designed to empower researchers, scientists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the handling and disposal of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole. The procedural guidance herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively, ensuring both personal safety and the integrity of your research. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each recommendation, grounded in established safety protocols and the known hazards of halogenated heterocyclic compounds.

Immediate Hazard Assessment and Core Safety Precautions

Before any handling of 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole, a thorough understanding of its potential hazards is paramount. While a comprehensive toxicological profile may not be available for this specific novel compound, the available data and the chemical's structure necessitate a cautious approach.[1]

Hazard Classifications:

Based on available data, 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole is classified with the following hazards[2]:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.

Given these classifications, it is prudent to treat this compound with a high degree of caution. All new or unknown substances should be regarded as hazardous until proven otherwise.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) is non-negotiable when handling 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole. The following table outlines the minimum required PPE for various laboratory operations.

Operation/Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Laboratory Use (mg to g) Tightly fitting safety goggles with side-shields.[4][5]Chemical-resistant nitrile or neoprene gloves.[4] Double-gloving is recommended.Standard laboratory coat.[4][5]Required if handled outside of a certified chemical fume hood.[6]
Large-Scale Operations or Bulk Handling Face shield and chemical safety goggles.[7]Heavy-duty, chemical-resistant gloves.Chemical-resistant apron over a lab coat.[8]A NIOSH-approved respirator with an appropriate cartridge is mandatory.[9]
Emergency Situations (e.g., Spills) Face shield and chemical safety goggles.[7]Heavy-duty, chemical-resistant gloves.Full protective suit to prevent skin exposure.A full-face respirator with an appropriate cartridge should be used.[7]
The Logic of PPE Selection:
  • Eye Protection: The risk of serious eye irritation necessitates the use of tightly sealed goggles to protect against splashes and fine dust.[10] A face shield provides an additional layer of protection, especially during larger-scale operations.[7]

  • Hand Protection: Halogenated organic compounds can have varying permeability through different glove materials.[11] Nitrile gloves offer good general resistance, but for prolonged contact, double-gloving or using thicker, more robust gloves is a critical precautionary measure.[4]

  • Body Protection: A standard lab coat protects against minor splashes and spills.[5] For larger quantities, a chemical-resistant apron is necessary to prevent saturation of the lab coat and subsequent skin contact.[8]

  • Respiratory Protection: Due to its acute inhalation toxicity and potential to cause respiratory irritation, handling this compound outside of a certified chemical fume hood is strongly discouraged.[1][6] If a fume hood is not available, a respirator is required.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing contamination.

Preparation and Engineering Controls:
  • Designate a Work Area: All work with 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole should be conducted in a designated area, clearly labeled with the appropriate hazard warnings.[5]

  • Ensure Proper Ventilation: All handling of this compound must be performed in a certified chemical fume hood to minimize inhalation exposure.[4][6]

  • Assemble all Materials: Before starting, ensure all necessary equipment, including spatulas, weighing paper, and waste containers, are within the fume hood to avoid unnecessary movement in and out of the containment area.

Weighing and Transfer Protocol:

The following workflow is designed to minimize the generation of dust and prevent cross-contamination.

Weighing_and_Transfer_Protocol cluster_fume_hood Inside Chemical Fume Hood prep 1. Prepare Workspace: - Place analytical balance, weigh paper, spatula, and waste container inside. don_ppe 2. Don Appropriate PPE: - Lab coat, double gloves, safety goggles. weigh 3. Weigh Compound: - Carefully transfer the desired amount onto weigh paper using a clean spatula. transfer 4. Transfer to Reaction Vessel: - Gently add the compound to the vessel. - Tap spatula and weigh paper to dislodge any remaining powder. clean 5. Immediate Cleanup: - Place used weigh paper and any contaminated items in the designated waste container. close 6. Secure Primary Container: - Tightly close the main container of the 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole. doff_ppe 7. Doff PPE: - Remove gloves using the proper technique to avoid skin contact. - Remove lab coat. wash 8. Personal Hygiene: - Immediately wash hands thoroughly with soap and water.

Caption: Workflow for weighing and transferring 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole.

Emergency and Disposal Protocols: Preparedness is Key

Accidents can happen, and a well-defined emergency plan is essential.[3]

Spill Response:
  • Minor Spills (Solid):

    • Alert colleagues in the immediate area.

    • Wearing the appropriate PPE (see emergency section in the table), gently cover the spill with an absorbent material to prevent it from becoming airborne.

    • Carefully sweep the material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry into the affected area.

First Aid:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][12]

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[10][12]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Disposal Plan:

Proper disposal is a critical aspect of the chemical lifecycle, ensuring environmental protection and regulatory compliance.

  • Waste Segregation: All waste contaminated with 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole, including gloves, weigh boats, and cleaning materials, must be collected in a dedicated and clearly labeled hazardous waste container.[7]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal Procedure: Follow your institution's EHS guidelines for the disposal of halogenated organic waste. Do not mix this waste with other streams unless explicitly permitted.[10][13]

Storage and Incompatibilities

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[4][10]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[10]

By adhering to these comprehensive guidelines, you can confidently and safely incorporate 4-iodo-1-(propan-2-yl)-1H-1,2,3-triazole into your research workflows, fostering a culture of safety and scientific excellence within your laboratory.

References

  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
  • Actylis Lab Solutions.
  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
  • Environmental Health & Safety. (2026, February 16). Safe Lab Practices.
  • National Institutes of Health.
  • NextSDS. 4-iodo-1-(propan-2-yl)
  • Fisher Scientific. (2016, January 29).
  • The NMSU safety. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance.
  • Sigma-Aldrich. (2025, November 6).
  • University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide.
  • Thermo Fisher Scientific. (2025, September 14).
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • TCI Chemicals. (2023, March 4).
  • FUJIFILM Wako Chemicals.
  • ACS Publications. (2012, July 10). Synthesis of 5-Iodo-1,4-disubstituted-1,2,3-triazoles Mediated by in Situ Generated Copper(I) Catalyst and Electrophilic Triiodide Ion | The Journal of Organic Chemistry.
  • BenchChem. (2025, December). Personal protective equipment for handling H-Ala-OEt.HCl.
  • (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • TCI Chemicals. (2025, July 8).
  • Carl ROTH. (2025, March 31).
  • ACS Publications. (2015, September 9). Mechanism of Copper(I)-Catalyzed 5-Iodo-1,2,3-triazole Formation from Azide and Terminal Alkyne | The Journal of Organic Chemistry.
  • ResearchGate.
  • PMC. (2025, September 26). On-Resin Synthesis and Late-Stage Functionalization of Macrocyclic Atosiban Mimetics via 5‑Iodo-1,4-triazoles.
  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.